CL2A-SN-38
Description
Structure
2D Structure
Properties
IUPAC Name |
[4-[[(2S)-6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H97N11O22/c1-3-55-56-39-54(85)16-17-60(56)79-67-57(55)44-83-62(67)40-59-58(70(83)92)46-104-71(93)73(59,4-2)106-72(94)105-45-50-10-14-52(15-11-50)77-69(91)61(7-5-6-20-74)78-64(87)48-103-47-63(86)75-21-23-95-25-27-97-29-31-99-33-35-101-37-38-102-36-34-100-32-30-98-28-26-96-24-22-82-43-53(80-81-82)41-76-68(90)51-12-8-49(9-13-51)42-84-65(88)18-19-66(84)89/h10-11,14-19,39-40,43,49,51,61,85H,3-9,12-13,20-38,41-42,44-48,74H2,1-2H3,(H,75,86)(H,76,90)(H,77,91)(H,78,87)/t49?,51?,61-,73-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVRBCDBISKHME-URBSQPMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H97N11O22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of CL2A-SN-38: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of CL2A-SN-38, a critical component of advanced antibody-drug conjugates (ADCs). We will explore the cytotoxic payload, SN-38, its molecular interactions, and the pivotal role of the CL2A linker in targeted drug delivery and release. This document synthesizes key experimental findings, presents quantitative data for comparative analysis, and provides detailed protocols for relevant assays.
Introduction to this compound
This compound is a drug-linker conjugate composed of SN-38, a potent topoisomerase I inhibitor, and a cleavable linker designated CL2A.[1][2] This conjugate is a key component of antibody-drug conjugates, such as sacituzumab govitecan, where it is attached to a monoclonal antibody that targets specific tumor antigens.[3] The CL2A linker is designed to be stable in circulation and release the SN-38 payload preferentially within the tumor microenvironment.[4][5]
The Cytotoxic Payload: SN-38
SN-38 is the active metabolite of the prodrug irinotecan and exhibits significantly higher cytotoxicity, reported to be up to 1,000-fold more potent against various cancer cells in vitro.
Mechanism of Action of SN-38
SN-38 exerts its anticancer effects by inhibiting DNA topoisomerase I, a nuclear enzyme essential for DNA replication and transcription. The enzyme relieves torsional strain in DNA by inducing transient single-strand breaks. SN-38 stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of these breaks.
The collision of the replication fork with these stabilized complexes leads to the formation of irreversible double-strand DNA breaks during the S-phase of the cell cycle. This extensive DNA damage triggers a cascade of cellular events, including:
-
Cell Cycle Arrest: The accumulation of DNA damage leads to cell cycle arrest, primarily in the S and G2 phases, preventing further proliferation of cancer cells.
-
Apoptosis: The irreparable DNA damage ultimately activates apoptotic pathways, leading to programmed cell death. This process involves the activation of caspase-3 and the cleavage of poly ADP ribose polymerase (PARP).
-
Induction of Autophagy: SN-38 has also been shown to induce autophagy.
The following diagram illustrates the signaling pathway of SN-38-induced cell death.
Caption: Signaling pathway of SN-38 leading to cell cycle arrest and apoptosis.
The CL2A Linker: Enabling Targeted Delivery
The CL2A linker is a critical component that facilitates the targeted delivery of SN-38 to cancer cells when part of an ADC. It is designed to be stable in systemic circulation and to release the cytotoxic payload within the tumor microenvironment.
Structure and Properties of the CL2A Linker
The CL2A linker possesses several key features:
-
Cleavable: The bond between CL2A and SN-38 is pH-sensitive and susceptible to cleavage in the acidic environment of lysosomes or the tumor microenvironment.
-
Stabilization of SN-38: The linker is coupled to the 20th position of the lactone ring of SN-38, which stabilizes this active form and prevents its conversion to the less active carboxylate form.
-
Solubility: The linker contains a short polyethylene glycol (PEG) residue to enhance solubility.
-
Protection from Glucuronidation: While attached to the antibody via the linker, the 10th position of SN-38 is protected from glucuronidation, a metabolic process that inactivates the drug.
The following diagram illustrates the general workflow of an ADC utilizing the this compound system.
Caption: Experimental workflow of an ADC with a this compound payload.
Quantitative Data
The following tables summarize key quantitative data related to the activity of this compound in the context of an ADC.
Table 1: In Vitro Cytotoxicity of an Anti-Trop-2-CL2A-SN-38 ADC (Sacituzumab Govitecan)
| Cell Line | Cancer Type | IC50 (nM) |
| Calu-3 | Lung Cancer | 1.95 |
| COLO 205 | Colon Cancer | >10 |
| Capan-1 | Pancreatic Cancer | 23.14 |
| PC3 | Prostate Cancer | >10 |
| SK-MES-1 | Lung Cancer | >10 |
| BxPC-3 | Pancreatic Cancer | 11.53 |
Table 2: Drug-to-Antibody Ratio (DAR) of Sacituzumab Govitecan
| Parameter | Value |
| Average DAR | ~7.6 |
Experimental Protocols
Topoisomerase I Inhibition Assay
This assay is used to determine the inhibitory effect of a compound on topoisomerase I activity.
Methodology:
-
Supercoiled plasmid DNA is incubated with human topoisomerase I in the presence and absence of the test compound (e.g., SN-38).
-
The reaction mixture is incubated at 37°C to allow the enzyme to relax the supercoiled DNA.
-
The reaction is stopped, and the different DNA topoisomers (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.
-
The gel is stained with an intercalating agent (e.g., ethidium bromide) and visualized under UV light.
-
Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., an ADC containing this compound) for a specified period (e.g., 72 hours).
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cancer cells are treated with the test compound for a defined period.
-
The cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are then treated with RNase to remove RNA and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).
-
The DNA content of individual cells is analyzed by flow cytometry.
-
The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.
Conclusion
The mechanism of action of this compound is a synergistic interplay between the potent cytotoxic activity of SN-38 and the targeted delivery enabled by the CL2A linker within an ADC framework. SN-38 effectively induces cancer cell death by inhibiting topoisomerase I and causing catastrophic DNA damage. The CL2A linker ensures that this potent payload is delivered specifically to tumor cells, minimizing systemic toxicity and maximizing therapeutic efficacy. This detailed understanding of its mechanism is crucial for the continued development and optimization of ADCs as a powerful class of anticancer therapeutics.
References
CL2A-SN-38 structure and chemical properties
An In-depth Technical Guide on the Structure and Chemical Properties of CL2A-SN-38
Executive Summary
This compound is a pivotal drug-linker construct utilized in the development of advanced antibody-drug conjugates (ADCs). It comprises the highly potent topoisomerase I inhibitor, SN-38, attached to a specifically engineered linker, CL2A. This linker is designed to confer favorable physicochemical properties, such as increased aqueous solubility and stability in circulation, while enabling controlled release of the cytotoxic payload within the tumor microenvironment. This guide provides a comprehensive overview of the structural characteristics, chemical properties, synthesis, and mechanism of action of this compound, intended for researchers and professionals in the field of drug development.
Structure and Components
The this compound conjugate is a sophisticated assembly of a cytotoxic payload (SN-38) and a functional linker (CL2A), designed for subsequent attachment to a monoclonal antibody.
SN-38 Payload
SN-38 (7-ethyl-10-hydroxycamptothecin) is the active metabolite of irinotecan and is approximately 1000 times more potent as a cytotoxic agent.[1][2] Its primary mechanism of action is the inhibition of DNA topoisomerase I, an enzyme crucial for DNA replication and repair.[3][4] By trapping the topoisomerase I-DNA cleavage complex, SN-38 induces lethal double-strand breaks, leading to S-phase arrest and apoptosis.[3] The clinical use of free SN-38 is hampered by its extremely poor water solubility and the instability of its active lactone ring at physiological pH.
CL2A Linker
The CL2A linker is a multi-component system engineered to overcome the limitations of SN-38 and facilitate its targeted delivery. Its key structural features include:
-
Maleimide Group: Located at one end of the linker, this group enables stable covalent conjugation to sulfhydryl moieties formed after the mild reduction of an antibody's interchain disulfide bonds.
-
Polyethylene Glycol (PEG) Moiety: A short PEG chain is incorporated to enhance the hydrophilicity and aqueous solubility of the entire linker-drug construct.
-
pH-Sensitive Carbonate Bond: The CL2A linker is attached to the 20-hydroxyl group of SN-38 through a carbonate bond. This linkage is susceptible to hydrolysis under the acidic conditions found in lysosomes and the tumor microenvironment, facilitating payload release. This specific attachment site also serves to stabilize the critical lactone ring of SN-38, preventing its premature conversion to the inactive carboxylate form.
The overall structure allows for a high drug-to-antibody ratio (DAR), with the potential to deliver up to eight molecules of SN-38 per antibody.
Caption: Diagram of a this compound construct conjugated to a monoclonal antibody.
Chemical and Physicochemical Properties
The conjugation of SN-38 with the CL2A linker fundamentally alters its properties, transforming it from a poorly soluble molecule into a viable ADC payload.
| Property | SN-38 (Free Drug) | This compound Linker-Drug |
| Molecular Formula | C₂₂H₂₀N₂O₅ | C₇₃H₉₇N₁₁O₂₂ |
| Molecular Weight | 392.4 g/mol | ~1480.6 g/mol |
| Aqueous Solubility | Insoluble to sparingly soluble (e.g., 0.29 mg/mL). | Significantly increased due to the hydrophilic PEG moiety. |
| Stability (Lactone Ring) | Unstable at physiological pH (7.4), hydrolyzing to an inactive carboxylate. | Stabilized by the carbonate bond at position 20, preserving the active form. |
| Plasma Stability (Linkage) | Not Applicable | Designed for stability in circulation; reported half-life of ~20-24 hours in human serum. |
| LogP | 2.73 (hydrophobic) | -0.1 (hydrophilic) |
Synthesis and Experimental Protocols
The creation of a this compound ADC is a sequential process involving the chemical synthesis of the drug-linker followed by its conjugation to the antibody.
Caption: General workflow for the preparation of a this compound antibody-drug conjugate.
Experimental Protocol: Antibody Conjugation
Objective: To covalently link the this compound drug-linker to a target monoclonal antibody via thiol-maleimide chemistry.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
This compound dissolved in an organic co-solvent (e.g., DMSO).
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching reagent: N-ethylmaleimide or N-acetylcysteine.
-
Purification column: Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).
Methodology:
-
Antibody Reduction: The mAb is incubated with a controlled molar excess of TCEP to partially reduce the interchain disulfide bonds, exposing reactive sulfhydryl (-SH) groups. The reaction is typically performed at 37°C for 1-2 hours.
-
Conjugation Reaction: The this compound solution is added to the reduced mAb. The maleimide group on the linker reacts with the exposed antibody thiol groups to form a stable thioether bond. The reaction is incubated for 1-4 hours at room temperature.
-
Quenching: An excess of a quenching reagent is added to cap any unreacted thiol groups on the antibody and remove any remaining unreacted drug-linker.
-
Purification: The resulting ADC is purified from unconjugated antibody, free drug-linker, and other reactants. SEC is commonly used to separate the higher molecular weight ADC from smaller impurities.
-
Characterization: The final ADC product is analyzed to determine key quality attributes, including drug-to-antibody ratio (DAR), concentration, percentage of aggregates, and binding affinity to its target antigen.
Mechanism of Action and Evaluation
The efficacy of a this compound ADC relies on a multi-step process that ensures targeted drug delivery and activation.
Caption: Pathway of a this compound ADC from systemic circulation to cell death.
Experimental Protocol: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the ADC against antigen-positive cancer cells.
Materials:
-
Target cancer cell line (expressing the antigen of interest).
-
96-well cell culture plates.
-
Complete cell culture medium.
-
This compound ADC, free SN-38, and a non-targeting control ADC.
-
Cell viability reagent (e.g., MTS, resazurin, or ATP-based luminescence assay).
Methodology:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach for 24 hours.
-
Treatment: A serial dilution series of the ADC, free SN-38, and controls is prepared. The cell culture medium is replaced with medium containing the various drug concentrations.
-
Incubation: The plates are incubated for 72 to 120 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: The cell viability reagent is added to each well according to the manufacturer's instructions. The signal (e.g., absorbance or fluorescence) is measured using a plate reader.
-
Data Analysis: The viability data is normalized to untreated controls. The IC₅₀ values are calculated by fitting the dose-response curves using a four-parameter logistic regression model. The results for the targeted ADC are compared to those of free SN-38 and the non-targeting control to confirm antigen-specific cytotoxicity.
Conclusion
The this compound drug-linker is a sophisticated chemical entity that successfully addresses the inherent challenges of SN-38, namely poor solubility and instability. Through its rational design, incorporating a hydrophilic PEG spacer and a pH-sensitive carbonate bond that also stabilizes the active lactone ring, CL2A enables the development of potent and effective antibody-drug conjugates. The detailed structural, chemical, and mechanistic information provided herein serves as a critical resource for the ongoing research and development of next-generation targeted cancer therapies.
References
The CL2A Linker: A Deep Dive into its Structure, Mechanism, and Application in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The field of antibody-drug conjugates (ADCs) has witnessed remarkable advancements, offering a targeted approach to cancer therapy. Central to the efficacy and safety of these complex biotherapeutics is the linker, a critical component that connects the monoclonal antibody to the potent cytotoxic payload. This technical guide provides an in-depth exploration of the CL2A linker, a clinically validated, pH-sensitive linker integral to the success of the ADC, sacituzumab govitecan.
Core Concepts of the CL2A Linker
The CL2A linker is a cleavable linker designed for the specific delivery and release of the topoisomerase I inhibitor, SN-38. Its unique composition and mechanism of action contribute to a high drug-to-antibody ratio (DAR) and a potent bystander effect, enhancing its therapeutic potential.
Structural Composition
The CL2A linker is a multi-component system meticulously engineered for stability in circulation and controlled payload release within the tumor microenvironment.[1][2][3] Its key structural features include:
-
Maleimide Moiety: Facilitates covalent attachment to the antibody via a stable thioether bond with sulfhydryl groups generated from the reduction of interchain disulfide bonds in the antibody's hinge region.[1]
-
Polyethylene Glycol (PEG) Spacer: A short PEG8 spacer enhances the water solubility of the linker-payload conjugate, which is crucial for manufacturing and formulation.[1]
-
Triazole Group: A stable heterocyclic ring incorporated within the linker structure.
-
pH-Sensitive Carbonate Bond: This is the lynchpin of the CL2A linker's cleavage mechanism. It connects the linker to the 20th position of the SN-38 payload, a bond that is susceptible to hydrolysis under the acidic conditions of the tumor microenvironment and within cellular lysosomes.
Mechanism of Action: pH-Dependent Payload Release and Bystander Effect
The CL2A linker operates on a pH-sensitive cleavage mechanism. In the neutral pH of the bloodstream (pH 7.4), the carbonate bond is relatively stable, minimizing premature release of the toxic payload. Upon extravasation into the tumor microenvironment, which is often acidic (pH 6.0-7.0), and subsequent internalization into the even more acidic lysosomes (pH 4.5-5.0), the carbonate bond undergoes hydrolysis. This cleavage releases the SN-38 payload in its active form.
A significant advantage of the CL2A linker is its ability to induce a potent bystander effect . The released SN-38, being membrane-permeable, can diffuse out of the targeted cancer cell and kill neighboring tumor cells, including those that may have low or no expression of the target antigen (Trop-2 in the case of sacituzumab govitecan). This is particularly important in treating heterogeneous tumors.
Quantitative Data
The following tables summarize key quantitative data associated with the CL2A linker, primarily from studies involving sacituzumab govitecan.
| Parameter | Value | Reference |
| Drug-to-Antibody Ratio (DAR) | ~7.6 | |
| ADC Half-life (in patients) | ~11-14 hours | |
| Released SN-38 Half-life (in patients) | ~20 hours | |
| Antibody (IgG) Half-life (in patients) | ~103-114 hours |
Table 1: Key Quantitative Parameters of Sacituzumab Govitecan
| Tumor Type | Median Progression-Free Survival (PFS) with Sacituzumab Govitecan | Median Overall Survival (OS) with Sacituzumab Govitecan | Reference |
| Metastatic Triple-Negative Breast Cancer (mTNBC) | 5.6 months | 12.1 months | |
| mTNBC (Trop-2 High Expression) | 6.9 months | 14.2 months | |
| mTNBC (Trop-2 Medium Expression) | 5.6 months | 14.9 months | |
| mTNBC (Trop-2 Low Expression) | 2.7 months | 9.3 months | |
| Metastatic Urothelial Carcinoma | Objective Response Rate (ORR): 21% | 10.29 months |
Table 2: Clinical Efficacy Data for Sacituzumab Govitecan in Different Tumor Types
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of ADCs employing the CL2A linker. The following are representative protocols for key in vitro and in vivo assays.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average number of SN-38 molecules conjugated to each antibody and the distribution of different drug-loaded species.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the ADC (e.g., sacituzumab govitecan) at a concentration of 2 mg/mL in 1M ammonium sulfate.
-
-
Chromatographic Conditions:
-
Column: TSKgel Butyl-NPR (4.6 mm x 10 cm) or equivalent HIC column.
-
Mobile Phase A: 25 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, 20% isopropanol, pH 7.0.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 20 minutes).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each species (DAR 0, 2, 4, 6, 8, etc.).
-
Calculate the weighted average DAR using the following formula: DAR = (Σ (Peak Area of each species * DAR of that species)) / (Σ Peak Area of all species)
-
In Vitro Plasma Stability Assay
Objective: To assess the stability of the CL2A linker and the rate of SN-38 release in plasma from different species.
Methodology:
-
Incubation:
-
Spike the ADC into human, mouse, and rat plasma to a final concentration of 100 µg/mL.
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
-
Quantification of Intact ADC and Released Payload:
-
Intact ADC: Use an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of the intact ADC.
-
Released SN-38: Use liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of free SN-38 in the plasma.
-
-
Data Analysis:
-
Plot the concentration of intact ADC and released SN-38 over time.
-
Calculate the half-life (t½) of the ADC in plasma for each species.
-
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC against cancer cell lines with varying levels of target antigen expression.
Methodology:
-
Cell Lines:
-
Trop-2 Positive: MDA-MB-468 (human breast cancer), Capan-1 (human pancreatic cancer).
-
Trop-2 Negative: BT-549 (human breast cancer).
-
-
Cell Seeding:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, a non-targeting control ADC, and free SN-38 in cell culture medium.
-
Treat the cells with the different concentrations for 72-96 hours.
-
-
Cell Viability Assessment:
-
Use a standard cell viability assay, such as the MTT or CellTiter-Glo® assay, to measure the percentage of viable cells.
-
-
Data Analysis:
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.
-
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the ADC in a preclinical animal model.
Methodology:
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-scid gamma mice).
-
Subcutaneously implant a Trop-2 positive human cancer cell line (e.g., Capan-1 or NCI-N87) to establish tumors.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Administer the ADC, a vehicle control, and a non-targeting control ADC intravenously at a specified dose and schedule (e.g., 10 mg/kg, twice weekly for three weeks).
-
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Perform statistical analysis to compare the tumor growth inhibition between the treatment and control groups.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the CL2A linker and its application in ADCs.
References
The Bystander Effect of CL2A-SN-38: A Technical Guide
This in-depth guide elucidates the mechanism and experimental validation of the bystander effect mediated by the CL2A-SN-38 linker-drug combination, a critical component of the antibody-drug conjugate (ADC) Sacituzumab Govitecan (SG). Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the underlying principles, experimental methodologies, and quantitative data associated with this phenomenon.
Introduction to this compound and the Bystander Effect in ADCs
Antibody-drug conjugates are a transformative class of cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells.[1] Their efficacy, however, can be limited by heterogeneous antigen expression within a tumor. The "bystander effect" is a crucial mechanism that overcomes this limitation, whereby the cytotoxic payload released from a target cancer cell diffuses into the tumor microenvironment and kills adjacent, antigen-negative tumor cells.[2][3][4]
This compound is the linker-payload system utilized in the Trop-2-directed ADC, Sacituzumab Govitecan.[5] It comprises the active metabolite of irinotecan, SN-38, linked to the antibody via a hydrolyzable CL2A linker. SN-38 is a potent topoisomerase I inhibitor that induces double-strand DNA breaks during the S-phase of the cell cycle, ultimately leading to apoptosis. The CL2A linker is designed to be stable in circulation but susceptible to cleavage in the acidic tumor microenvironment, facilitating the release of SN-38. This controlled release is fundamental to the bystander effect of this compound.
Mechanism of the this compound Bystander Effect
The bystander effect of this compound is a multi-step process that begins with the targeted delivery of the ADC and culminates in the death of neighboring tumor cells.
2.1. ADC Targeting and Internalization: The monoclonal antibody component of the ADC, Sacituzumab, binds to the Trop-2 receptor on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized via endocytosis.
2.2. Intracellular Trafficking and Payload Release: Once inside the cell, the ADC is trafficked through the endosomal-lysosomal pathway. The acidic environment of these compartments (pH 5.0-6.0) promotes the hydrolysis of the CL2A linker, leading to the release of the SN-38 payload. While some intracellular release occurs, the moderately stable nature of the CL2A linker also permits the release of SN-38 into the tumor microenvironment.
2.3. Diffusion and Uptake by Bystander Cells: The released SN-38, being membrane-permeable, can then diffuse across the cell membrane of the target cell and into the surrounding tumor microenvironment. From there, it can be taken up by adjacent tumor cells, irrespective of their Trop-2 expression status.
2.4. Induction of Apoptosis in Bystander Cells: Once inside a bystander cell, SN-38 inhibits topoisomerase I, leading to DNA damage and the activation of apoptotic signaling pathways, ultimately causing cell death. This process is visually represented in the signaling pathway diagram below.
Signaling Pathway of SN-38 Induced Apoptosis
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 3. mdpi.com [mdpi.com]
- 4. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mode of Action and Clinical Outcomes of Sacituzumab Govitecan in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to pH-Sensitive Drug Release: The Case of the CL2A-SN-38 Conjugate
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the pivotal role of pH sensitivity in the mechanism of action of drug-linker conjugate CL2A-SN-38. While "this compound" refers specifically to the linker-payload combination, its most prominent application is in the antibody-drug conjugate (ADC) Sacituzumab Govitecan (Trodelvy®). This document will use this ADC as a primary, well-documented example to explore the core principles of acid-labile drug delivery. We will delve into the chemical mechanisms, present key quantitative data, provide detailed experimental protocols for assessing pH-dependent release, and visualize the underlying processes.
The rationale for developing pH-sensitive delivery systems for SN-38 is twofold: to mitigate the challenges associated with the drug itself and to enhance its therapeutic index. SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor, estimated to be 100 to 1000 times more cytotoxic than its parent drug.[1][2] However, its clinical utility is hampered by poor water solubility and, critically, the instability of its active lactone ring structure at physiological pH (7.4), where it hydrolyzes to an inactive carboxylate form.[3][4][5] By conjugating SN-38 to a carrier via a pH-sensitive linker like CL2A, the drug remains stable and largely inactive in systemic circulation (pH ~7.4). The linker is specifically engineered to cleave in the more acidic environments characteristic of tumor tissues (pH 6.5-7.2) and, more profoundly, within the endosomal (pH 5.0–6.5) and lysosomal (pH 4.5–5.0) compartments of cancer cells following ADC internalization. This strategy ensures that the highly potent SN-38 is released preferentially at the site of action, maximizing efficacy while minimizing systemic toxicity.
Mechanism of pH-Sensitive Release from this compound
The CL2A linker is an acid-cleavable linker designed for stability at neutral pH and rapid hydrolysis under acidic conditions. While the precise structure of the CL2A linker is proprietary, it is understood to function based on principles common to other acid-labile linkers, such as hydrazones or carbonates, which are frequently used in ADCs. The general mechanism relies on the protonation of a specific functional group within the linker in an acidic environment, which initiates a chemical cascade leading to the cleavage of the bond connecting the linker to the drug payload, SN-38.
The process can be visualized as a multi-step logical relationship:
Caption: Logical workflow of pH-dependent SN-38 release from an ADC.
Quantitative Data on SN-38 Conjugates
The performance of a drug conjugate is defined by several key parameters. The following tables summarize representative quantitative data for SN-38 based ADCs, highlighting physicochemical properties and the impact of pH on drug release.
Table 1: Representative Physicochemical and In Vitro Efficacy Data for SN-38 ADCs
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Drug-to-Antibody Ratio (DAR) | ~6 - 7.1 | Indicates the number of SN-38 molecules per antibody; impacts potency and pharmacokinetics. | |
| Binding Affinity (Kd) | ~1.2 nM | High affinity ensures specific binding to the target antigen on cancer cells. | |
| In Vitro Serum Stability (t1/2) | ~20 - 66 hours | Measures the stability of the conjugate in plasma; a longer half-life is desirable to prevent premature drug release. | |
| IC50 (Conjugate) | ~2.2 - 5.5 nM | The concentration of the ADC required to inhibit 50% of cancer cell growth, demonstrating potent cytotoxicity after internalization and release. |
| IC50 (Free SN-38) | 11.3 nM | For comparison, shows the high potency of the released payload. | |
Table 2: pH-Dependent In Vitro Release of SN-38
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) | Significance |
|---|---|---|---|
| 1 | < 5% | ~20% | Demonstrates minimal release in physiological conditions and rapid release in an acidic environment. |
| 6 | < 10% | ~50% | Highlights the sustained and significant release profile under acidic conditions mimicking the endosome. |
| 24 | ~15% | ~85% | Shows near-complete release of the payload in the target acidic environment over time. |
| 48 | ~20% | > 95% | Confirms the pH-sensitive design, ensuring the majority of the drug is released only under acidic conditions. |
Note: The data in Table 2 are synthesized from typical release profiles observed for acid-labile SN-38 conjugates in scientific literature. Exact percentages can vary based on the specific linker and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro pH-Dependent Drug Release Assay
This protocol details a standard method for evaluating the rate and extent of SN-38 release from a conjugate under different pH conditions, simulating physiological circulation and the intracellular endosomal/lysosomal environment.
Objective: To quantify the release of SN-38 from its conjugated form at pH 7.4 and an acidic pH (e.g., 5.0) over time.
Materials:
-
SN-38 conjugate solution of known concentration.
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Acetate or Citrate Buffer, pH 5.0.
-
Dialysis device/cassette with an appropriate molecular weight cutoff (MWCO), typically 10-20 kDa, to retain the conjugate while allowing free SN-38 to pass through.
-
Incubator or water bath set to 37°C with shaking capability.
-
Acetonitrile (ACN) and Trifluoroacetic Acid (TFA) for HPLC mobile phase.
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector (set to ~370 nm for SN-38).
-
SN-38 standard for calibration curve.
Methodology:
-
Preparation: Prepare release media (PBS pH 7.4 and Acetate Buffer pH 5.0). Prepare a stock solution of the SN-38 conjugate in a suitable buffer.
-
Dialysis Setup:
-
Load a precise volume (e.g., 1 mL) of the SN-38 conjugate solution into the dialysis cassette.
-
Place the sealed cassette into a larger container with a significantly larger volume (e.g., 50 mL) of the release medium (either pH 7.4 or pH 5.0) to ensure sink conditions.
-
Prepare separate setups for each pH condition and for each time point to be tested.
-
-
Incubation: Place the setups in a shaker incubator at 37°C.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), collect an aliquot (e.g., 1 mL) from the release medium outside the dialysis bag. Replace the withdrawn volume with fresh medium to maintain sink conditions.
-
Sample Analysis:
-
Quantify the concentration of released SN-38 in the collected samples using a validated HPLC method.
-
Generate a standard curve using known concentrations of free SN-38 to accurately determine the amount of drug in the samples.
-
-
Data Calculation:
-
Calculate the cumulative amount of SN-38 released at each time point.
-
Express the release as a percentage of the total SN-38 initially loaded in the conjugate.
-
Plot the cumulative percentage release versus time for both pH conditions to generate release profiles.
-
Caption: Workflow for an in vitro pH-dependent drug release assay.
Cellular Mechanism of Action of Released SN-38
Once the CL2A linker is cleaved in the acidic environment of the lysosome, free SN-38 is released into the cytoplasm. SN-38 exerts its potent cytotoxic effect by targeting DNA Topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.
The key steps are:
-
Topoisomerase I Binding: Topoisomerase I relieves torsional stress in DNA by creating a transient single-strand break, forming a covalent complex with the DNA.
-
SN-38 Intercalation: SN-38 binds to this Topoisomerase I-DNA complex, stabilizing it.
-
Replication Fork Collision: This stabilized "cleavable complex" prevents the re-ligation of the DNA strand. When a DNA replication fork collides with this complex, it leads to an irreversible DNA double-strand break.
-
Cell Cycle Arrest and Apoptosis: The extensive DNA damage triggers cell cycle arrest, primarily in the S-phase, and subsequently activates apoptotic pathways, leading to programmed cell death.
Caption: Simplified signaling pathway for SN-38 mechanism of action.
Conclusion
The use of a pH-sensitive linker such as CL2A is a critical design feature for the effective and safe delivery of SN-38. This strategy successfully addresses the inherent physicochemical limitations of SN-38 by keeping the drug stable and inactive in systemic circulation. By exploiting the acidic microenvironment of tumors and intracellular compartments, the this compound conjugate ensures targeted release of the active payload, thereby maximizing its potent anti-tumor activity while minimizing off-target toxicity. The experimental protocols and data presented herein underscore the importance of pH as a reliable and effective trigger for advanced cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel SN38 derivative-based liposome as anticancer prodrug: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Challenges in SN38 drug delivery: current success and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
CL2A-SN-38 for Targeted Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of therapeutics. At the heart of their efficacy lies the careful selection of a potent cytotoxic payload and a linker that ensures stability in circulation and efficient release at the tumor site. CL2A-SN-38 is a drug-linker conjugate that has garnered significant attention in this field. It comprises the potent topoisomerase I inhibitor, SN-38, connected to a linker, CL2A, designed for conjugation to monoclonal antibodies. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in the development of targeted cancer therapies.
The Components: SN-38 and the CL2A Linker
SN-38: A Potent Topoisomerase I Inhibitor
SN-38 is the active metabolite of the prodrug irinotecan and is a potent inhibitor of DNA topoisomerase I.[1][2] This nuclear enzyme is crucial for relieving torsional stress in DNA during replication and transcription.[1][3] SN-38 stabilizes the covalent complex between topoisomerase I and DNA, which leads to the accumulation of single-strand breaks.[4] When the DNA replication fork encounters this complex, it results in the formation of irreversible double-strand breaks, triggering S-phase arrest and ultimately leading to apoptotic cell death. In vitro studies have demonstrated that SN-38 is significantly more potent than irinotecan, with some estimates suggesting it is up to 1000 times more active.
The CL2A Linker: Enabling Targeted Delivery and Bystander Killing
The CL2A linker is a critical component of the this compound conjugate, designed to confer specific properties to the resulting ADC. It is a hydrolyzable linker, featuring a pH-sensitive carbonate bond that connects it to the 20th position of SN-38. This strategic placement stabilizes the lactone ring of SN-38, which is essential for its cytotoxic activity, and protects it from premature conversion to the less active carboxylate form.
A key feature of the CL2A linker is its moderate stability, which allows for the release of SN-38 in the acidic tumor microenvironment and within the lysosomes of cancer cells following internalization. This pH-sensitive cleavage contributes to a "bystander effect," where the released, cell-permeable SN-38 can kill neighboring antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors. The linker also incorporates a short polyethylene glycol (PEG) moiety to enhance the water solubility of the otherwise hydrophobic SN-38, facilitating the conjugation process and improving the pharmacokinetic properties of the ADC.
Mechanism of Action of this compound ADCs
An antibody-drug conjugate utilizing this compound exerts its cytotoxic effect through a multi-step process.
-
Circulation and Tumor Targeting: The ADC circulates in the bloodstream, with the monoclonal antibody component targeting a specific antigen overexpressed on the surface of cancer cells.
-
Binding and Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, primarily through receptor-mediated endocytosis.
-
Payload Release: Inside the cell, the ADC is trafficked to acidic compartments like endosomes and lysosomes. The lower pH in these organelles triggers the hydrolysis of the CL2A linker, releasing the active SN-38 payload. Extracellular release in the acidic tumor microenvironment can also occur.
-
Induction of DNA Damage and Apoptosis: The released SN-38 enters the nucleus and inhibits topoisomerase I, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.
-
Bystander Effect: The released SN-38 can diffuse out of the targeted cancer cell and kill adjacent cancer cells that may not express the target antigen.
Quantitative Data Summary
The following tables summarize key quantitative data from various preclinical studies involving this compound ADCs.
Table 1: In Vitro Cytotoxicity of hRS7-CL2A-SN-38
| Cell Line | Tumor Type | IC50 (nM) of hRS7-CL2A-SN-38 | IC50 (nM) of Free SN-38 |
| Calu-3 | Non-small cell lung | ~2.2 | <1 |
| Capan-1 | Pancreatic | ~2.2 | <1 |
| BxPC-3 | Pancreatic | ~2.2 | <1 |
| COLO 205 | Colorectal | ~2.2 | <1 |
| SK-MES-1 | Squamous cell lung | ~2.2 | <1 |
Data compiled from Cardillo et al., Clin Cancer Res, 2011.
Table 2: In Vivo Efficacy of hRS7-CL2A-SN-38 in Xenograft Models
| Tumor Model | Treatment | Dose and Schedule | Tumor Growth Inhibition | Reference |
| Calu-3 | hRS7-CL2A-SN-38 | 0.04 mg/kg SN-38 equiv. (q4dx4) | Significant (P≤0.05) | |
| Capan-1 | hRS7-CL2A-SN-38 | 0.2 mg/kg SN-38 equiv. (twice weekly x 4 weeks) | Significant (P<0.018) | |
| BxPC-3 | hRS7-CL2A-SN-38 | Not specified | Significant (P<0.005) | |
| COLO 205 | hRS7-CL2A-SN-38 | 0.4 mg/kg SN-38 equiv. (twice weekly x 4 weeks) | Significant (P<0.033) |
Equiv. = equivalents
Table 3: Pharmacokinetic Parameters of hRS7-CL2A-SN-38 in Mice
| Parameter | Value |
| Serum half-life (in vitro) | ~20 hours |
| Drug Substitution Ratio | ~6 SN-38 molecules per antibody |
Data from Cardillo et al., Clin Cancer Res, 2011.
Table 4: Toxicity Assessment of hRS7-CL2A-SN-38
| Species | Dose | Observations |
| Mice | 2 x 12 mg/kg (SN-38 equiv.) | Short-lived elevations in ALT and AST liver enzymes. |
| Cynomolgus Monkeys | 2 x 0.96 mg/kg (SN-38 equiv.) | Transient decreases in blood counts (not below normal ranges). |
Data from Cardillo et al., Clin Cancer Res, 2011.
Experimental Protocols
The following sections provide an overview of the methodologies for key experiments in the research and development of this compound ADCs. These are intended as a guide and may require optimization for specific antibodies and cell lines.
Antibody-Drug Conjugation
The conjugation of this compound to an antibody typically involves a multi-step chemical synthesis process.
-
Antibody Preparation: The antibody is typically in a buffer such as phosphate-buffered saline (PBS) at a concentration of around 2 mg/mL. If the antibody is in a buffer containing primary amines (e.g., glycine), dialysis against PBS is necessary.
-
Reduction of Disulfide Bonds: The interchain disulfide bonds of the antibody are partially reduced to generate free sulfhydryl (-SH) groups. This is often achieved by incubation with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) at 37°C for a defined period.
-
Conjugation Reaction: The this compound, which contains a maleimide group, is reconstituted in a solvent like DMSO. The reduced antibody is then mixed with the this compound solution. The maleimide group on the linker reacts with the free sulfhydryl groups on the antibody to form a stable thioether bond. The reaction is typically carried out at room temperature with gentle mixing.
-
Purification: After the conjugation reaction, the resulting ADC is purified to remove unconjugated this compound and other reaction byproducts. This is commonly done using techniques like size-exclusion chromatography (SEC) or protein concentrators with a suitable molecular weight cutoff.
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and retention of antigen-binding activity.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing cancer cells.
-
Cell Seeding: Target (antigen-positive) and control (antigen-negative) cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
ADC Treatment: The ADC is serially diluted in cell culture medium and added to the cells. A range of concentrations is used to generate a dose-response curve. Control wells include untreated cells and cells treated with the unconjugated antibody.
-
Incubation: The plates are incubated for a period of 72 to 120 hours to allow the ADC to exert its cytotoxic effects.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: The percentage of cell viability is calculated for each ADC concentration relative to the untreated control. The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined by fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of the ADC in a living organism.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Tumor Implantation: Human cancer cells are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 0.25 cm³). The mice are then randomized into treatment and control groups.
-
Treatment Administration: The ADC, a non-targeting control ADC, and a vehicle control are administered to the respective groups, typically via intravenous or intraperitoneal injection. Dosing is often expressed in terms of SN-38 equivalents.
-
Monitoring: Tumor size and body weight are measured regularly (e.g., twice a week).
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the anti-tumor effect.
Visualizations
Signaling Pathway of SN-38
Caption: SN-38 stabilizes the topoisomerase I-DNA complex, leading to DNA damage and apoptosis.
Experimental Workflow for ADC Development
Caption: A streamlined workflow for the preclinical development of this compound ADCs.
Logical Relationship of this compound ADC Action
References
- 1. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 2. Antibody Internalization | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of CL2A-SN-38: An In-Depth Technical Guide
This technical guide provides a comprehensive overview of the preclinical data available for antibody-drug conjugates (ADCs) utilizing the CL2A-SN-38 linker-payload system. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a detailed look into the mechanism of action, efficacy, and safety profile of this technology.
Introduction to this compound
This compound represents a significant advancement in ADC technology. It combines a moderately stable, pH-sensitive linker (CL2A) with the potent topoisomerase I inhibitor, SN-38.[1][2][3] SN-38, the active metabolite of irinotecan, is approximately 100 to 1,000 times more potent than its parent drug.[4][5] However, its systemic administration is limited by poor solubility and toxicity. The CL2A linker technology enables the targeted delivery of SN-38 to tumor cells, thereby enhancing its therapeutic index.
The CL2A linker is designed for a drug-to-antibody ratio (DAR) of approximately 7-8:1. It incorporates a short polyethylene glycol (PEG) moiety to improve solubility. A key feature of the CL2A linker is its pH sensitivity, which allows for the release of SN-38 in the acidic tumor microenvironment and within the lysosomes of cancer cells following internalization. This controlled release mechanism also contributes to a "bystander effect," where the released SN-38 can kill neighboring cancer cells that may not express the target antigen.
Mechanism of Action
The antitumor activity of this compound-based ADCs is a multi-step process that begins with the binding of the ADC to a specific antigen on the surface of a cancer cell.
References
- 1. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. Preclinical Activity of Sacituzumab Govitecan, an Antibody-Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2 (Trop-2) Linked to the Active Metabolite of Irinotecan (SN-38), in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
The Rise of SN-38 in Antibody-Drug Conjugates: A Technical Guide to Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of targeted cancer therapy has been revolutionized by the advent of antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Among the most promising payloads is SN-38, the active metabolite of the topoisomerase I inhibitor irinotecan.[1][2][3] SN-38 is 100 to 1000 times more potent than its parent drug, irinotecan, making it an attractive candidate for targeted delivery to tumor cells.[2][4] This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of SN-38 based ADCs, with a focus on the methodologies and quantitative data crucial for their advancement.
From Prodrug to Potent Payload: The Rationale for SN-38 in ADCs
Irinotecan (CPT-11) is a prodrug that requires in vivo conversion to SN-38 by carboxylesterases. This conversion is often inefficient and variable among patients. By directly conjugating SN-38 to a tumor-targeting antibody, ADCs bypass this metabolic activation step, allowing for more direct and potent delivery of the cytotoxic agent to cancer cells. This approach aims to enhance the therapeutic index by increasing the drug concentration at the tumor site while minimizing systemic exposure and associated toxicities.
The mechanism of action of SN-38 involves the inhibition of topoisomerase I, a nuclear enzyme essential for DNA replication and repair. SN-38 stabilizes the covalent complex between topoisomerase I and DNA, leading to the accumulation of single-strand DNA breaks. When the replication fork encounters these stabilized complexes, irreversible double-strand DNA breaks occur, ultimately triggering cell cycle arrest and apoptosis.
Key Components of SN-38 ADCs: A Modular Design
The efficacy of an SN-38 ADC is dependent on the interplay of its three core components: the monoclonal antibody, the linker, and the SN-38 payload.
-
Monoclonal Antibody: The antibody provides target specificity, binding to tumor-associated antigens that are overexpressed on the surface of cancer cells. A prime example is sacituzumab, the antibody component of the FDA-approved ADC sacituzumab govitecan (Trodelvy®), which targets the Trophoblast cell surface antigen 2 (TROP-2).
-
Linker: The linker connects SN-38 to the antibody and plays a critical role in the stability and release of the payload. The ideal linker is stable in circulation to prevent premature drug release and is efficiently cleaved within the tumor microenvironment or inside the cancer cell. The CL2A linker, a pH-sensitive linker used in sacituzumab govitecan, is designed to release SN-38 in the acidic environment of the tumor.
-
SN-38 Payload: The potent topoisomerase I inhibitor responsible for the ADC's cytotoxic effect.
Signaling Pathway of SN-38-Induced Cell Death
The following diagram illustrates the proposed signaling pathway initiated by SN-38.
References
- 1. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comet assay measures of DNA damage as biomarkers of irinotecan response in colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Preclinical Activity of Sacituzumab Govitecan, an Antibody-Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2 (Trop-2) Linked to the Active Metabolite of Irinotecan (SN-38), in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of CL2A-SN-38 Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic agents. Sacituzumab govitecan is an ADC composed of a humanized monoclonal antibody targeting the Trop-2 receptor, conjugated to SN-38, the active metabolite of irinotecan, via the proprietary cleavable linker, CL2A.[1] SN-38 is a potent topoisomerase I inhibitor that is approximately 100 to 1000 times more active than its parent drug, irinotecan.[2] The CL2A linker is designed to be stable in circulation and release the SN-38 payload in the tumor microenvironment.[3] This document provides a detailed overview of the synthesis of the CL2A-SN-38 drug-linker and a comprehensive protocol for its conjugation to an antibody and subsequent purification of the resulting ADC.
This compound Synthesis Overview
The synthesis of the this compound drug-linker is a complex, multi-step process. Due to the proprietary nature of the CL2A linker, a detailed, step-by-step protocol is not publicly available. However, based on available literature, the synthesis can be broadly outlined as a 10-step process.[4] The key components of the CL2A linker include a maleimide group for antibody conjugation, a polyethylene glycol (PEG) moiety to enhance solubility, and a pH-sensitive carbonate linkage to SN-38.[2]
The general synthetic strategy involves three main stages:
-
Preparation of SN-38: This involves the synthesis of the core camptothecin structure, followed by chiral resolution to obtain the desired enantiomer of SN-38.
-
Synthesis of the CL2A Linker: This is a multi-step process involving the assembly of the various components of the linker.
-
Conjugation of CL2A to SN-38: The final step is the covalent attachment of the CL2A linker to the 20-hydroxy group of SN-38, forming the this compound drug-linker.
The final this compound product is characterized by methods such as LC-MS and 1H NMR to confirm its structure and purity.
Experimental Protocols
Antibody Preparation and Reduction
This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free sulfhydryl groups for conjugation.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Reaction Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5
-
Centrifugal concentrators (e.g., 30 kDa MWCO)
Procedure:
-
Prepare the antibody solution at a concentration of 1-2 mg/mL in the Reaction Buffer.
-
Add a 10-fold molar excess of TCEP solution to the antibody solution.
-
Incubate the mixture at 37°C for 30 minutes with gentle mixing.
-
Remove excess TCEP by buffer exchange using a centrifugal concentrator. Wash the antibody with Reaction Buffer three times.
-
Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.
Conjugation of this compound to Reduced Antibody
This protocol details the conjugation of the maleimide-containing this compound to the reduced antibody.
Materials:
-
Reduced monoclonal antibody
-
This compound dissolved in Dimethyl sulfoxide (DMSO)
-
Reaction Buffer (as above)
-
Quenching solution: 10 mM N-ethylmaleimide in DMSO
Procedure:
-
Adjust the concentration of the reduced antibody to 2-5 mg/mL with Reaction Buffer.
-
Add the this compound solution to the reduced antibody solution at a molar ratio of approximately 8:1 (drug-linker:antibody). The final DMSO concentration should be kept below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.
-
To cap any unreacted thiol groups, add the quenching solution to the reaction mixture.
-
Incubate for an additional 20 minutes at room temperature.
Purification of the Antibody-Drug Conjugate
This protocol describes the purification of the ADC from unconjugated drug-linker and other reaction components using tangential flow filtration (TFF).
Materials:
-
Crude ADC solution
-
Tangential Flow Filtration (TFF) system with a suitable molecular weight cut-off membrane (e.g., 30-50 kDa)
-
Diafiltration Buffer: Formulation buffer of choice (e.g., histidine buffer)
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Concentrate the crude ADC solution to a target concentration of 25-30 g/L using the TFF system.
-
Perform diafiltration against the Diafiltration Buffer for at least 10 diavolumes to remove unconjugated this compound, residual solvents, and other small molecule impurities.
-
Concentrate the purified ADC to the desired final concentration.
-
Recover the ADC from the TFF system.
-
Sterile filter the final ADC product through a 0.22 µm filter and store at the recommended temperature (typically 2-8°C).
Data Presentation
Table 1: Key Parameters for this compound ADC Synthesis and Purification
| Parameter | Typical Value | Reference |
| Synthesis | ||
| This compound Purity | >95% | |
| Conjugation | ||
| Drug-to-Antibody Ratio (DAR) | 7-8 | |
| Reaction Time | 1 hour | |
| Purification | ||
| ADC Recovery | >90% | N/A |
| Residual Free Drug-Linker | <1% | |
| ADC Aggregate Level | <5% |
Characterization of this compound ADC
The successful synthesis and purification of the this compound ADC should be confirmed using a panel of analytical techniques:
-
Size-Exclusion Chromatography (SEC): To determine the extent of aggregation and fragmentation of the ADC.
-
Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity and integrity of the ADC and to determine the average DAR.
Mandatory Visualizations
References
- 1. FDA Approves Sacituzumab Govitecan for Triple-Negative Breast Cancer | Biopharma PEG [biochempeg.com]
- 2. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 3. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biolabs.com [creative-biolabs.com]
Application Notes and Protocols for the Conjugation of CL2A-SN-38 to a Monoclonal Antibody
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conjugation of the drug-linker, CL2A-SN-38, to a monoclonal antibody (mAb). The resulting antibody-drug conjugate (ADC) can be used for targeted cancer therapy. SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor.[1][2][3][4][5] The CL2A linker is a pH-sensitive linker that allows for the release of SN-38 in the tumor microenvironment and within tumor cells. This document outlines the chemical principles, experimental procedures, and analytical methods for the successful preparation and characterization of a this compound ADC.
Principle of Conjugation
The conjugation of this compound to a monoclonal antibody is a multi-step process that relies on the principles of protein chemistry and bioconjugation. The overall workflow involves the selective reduction of interchain disulfide bonds within the antibody, followed by the covalent attachment of the this compound drug-linker to the newly generated free thiol groups.
Key steps include:
-
Antibody Preparation: The monoclonal antibody is prepared in a suitable buffer to ensure its stability and reactivity.
-
Partial Reduction of Antibody: The interchain disulfide bonds of the IgG are partially reduced using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT). This step exposes free sulfhydryl (thiol) groups, typically in the hinge region of the antibody, which serve as conjugation sites.
-
Conjugation Reaction: The maleimide group at the end of the CL2A linker on the this compound molecule reacts with the free thiol groups on the reduced antibody via a Michael addition reaction. This forms a stable thioether bond, covalently linking the drug-linker to the antibody.
-
Purification of the ADC: Following the conjugation reaction, the resulting ADC mixture is purified to remove unreacted drug-linker, unconjugated antibody, and any aggregates that may have formed. Common purification techniques include tangential flow filtration (TFF), size-exclusion chromatography (SEC), and hydrophobic interaction chromatography (HIC).
-
Characterization of the ADC: The purified ADC is then characterized to determine critical quality attributes such as the drug-to-antibody ratio (DAR), purity, and stability.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| Monoclonal Antibody (mAb) | User-defined | Targeting moiety of the ADC |
| This compound | e.g., MedchemExpress, BroadPharm | Drug-linker for conjugation |
| Tris(2-carboxyethyl)phosphine (TCEP) | Various | Reducing agent for antibody disulfide bonds |
| Dimethyl sulfoxide (DMSO) | Various | Solvent for dissolving this compound |
| Phosphate Buffered Saline (PBS), pH 7.4 | Various | Buffer for antibody and conjugation reaction |
| Reaction Buffer (e.g., PBS with EDTA) | Various | To prevent re-oxidation of thiols |
| Storage Buffer (e.g., Histidine-based buffer) | Various | For final formulation of the ADC |
| Protein Concentrators (e.g., Amicon Ultra) | MilliporeSigma | For buffer exchange and concentration |
| Chromatography columns (SEC, HIC) | Various | For purification and analysis of the ADC |
Detailed Conjugation Protocol
Step 1: Antibody Preparation
-
Prepare the monoclonal antibody at a concentration of 2-10 mg/mL in a suitable reaction buffer (e.g., 1x PBS, pH 7.4).
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS.
Step 2: Partial Reduction of the Antibody
-
Add a freshly prepared solution of TCEP to the antibody solution. The final molar ratio of TCEP to mAb will need to be optimized for each specific antibody but typically ranges from 2 to 10-fold molar excess.
-
Incubate the reaction mixture at 37°C for 1-2 hours to allow for the partial reduction of the interchain disulfide bonds.
-
Cool the reaction mixture on ice for 5 minutes to slow down the reduction reaction.
Step 3: Conjugation of this compound
-
Dissolve the this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
Add the this compound stock solution to the cooled, reduced antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation. A typical molar excess of this compound to antibody is 5-15 fold.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing to facilitate the conjugation reaction.
Step 4: Purification of the ADC
-
Remove the excess, unreacted this compound and other small molecules using a protein concentrator or tangential flow filtration (TFF).
-
Perform buffer exchange into a suitable storage buffer (e.g., 20 mM Histidine, 150 mM NaCl, pH 6.0).
-
For further purification and to separate different DAR species, chromatographic methods can be employed:
-
Size-Exclusion Chromatography (SEC): To remove high molecular weight aggregates.
-
Hydrophobic Interaction Chromatography (HIC): To separate ADC species with different DAR values, as the hydrophobicity of the ADC increases with the number of conjugated drug-linkers.
-
Characterization of the this compound ADC
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that influences the efficacy and toxicity of the ADC.
| Method | Principle | Advantages | Disadvantages |
| UV/Vis Spectroscopy | Measures absorbance at 280 nm (for antibody) and at the λmax of SN-38 (around 370 nm). The DAR is calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug. | Simple, rapid, and requires minimal sample preparation. | Provides only the average DAR. Can be inaccurate if there is significant spectral overlap. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the number of conjugated drug-linkers, which increases the overall hydrophobicity. The weighted average DAR is calculated from the peak areas of the different species. | Provides information on the distribution of different DAR species. | Requires specialized columns and method development. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides the molecular weight of the intact ADC and its subunits (light and heavy chains). The DAR can be calculated from the mass difference between the conjugated and unconjugated antibody species. | Highly accurate and provides detailed information on the distribution of drug-loaded species. | Requires specialized instrumentation and expertise. |
Purity and Aggregate Analysis
Size-Exclusion Chromatography (SEC) is the standard method for determining the purity of the ADC and quantifying the percentage of high molecular weight aggregates.
Diagrams
This compound Conjugation Workflow
Caption: Workflow for the conjugation of this compound to a monoclonal antibody.
Chemical Reaction of Conjugation
Caption: Michael addition reaction between the antibody thiol and the this compound maleimide.
ADC Purification and Analysis Logic
Caption: Logical flow of ADC purification and subsequent analytical characterization.
References
- 1. adcreview.com [adcreview.com]
- 2. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of CL2A-SN-38
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the in vitro cytotoxicity of CL2A-SN-38, an antibody-drug conjugate (ADC) comprising a monoclonal antibody linked to the potent topoisomerase I inhibitor, SN-38, via a CL2A linker. SN-38 is the active metabolite of irinotecan and is approximately 100 to 1,000 times more potent than its parent compound[1]. The CL2A linker is designed to be stable in circulation but releases the SN-38 payload under specific conditions, such as the low pH environment of lysosomes, after internalization by target cells[2][3]. This protocol outlines the materials, reagents, and a step-by-step procedure for conducting a cell viability assay, typically using a tetrazolium-based method like MTT or XTT, to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a relevant cancer cell line.
Introduction
Antibody-drug conjugates represent a significant advancement in targeted cancer therapy, combining the specificity of monoclonal antibodies with the high potency of cytotoxic agents[4]. This compound is an ADC that leverages the cytotoxic effects of SN-38, a topoisomerase I inhibitor[5]. SN-38 functions by trapping the topoisomerase I-DNA covalent complex, which leads to DNA single-strand breaks that are converted into double-strand breaks during DNA replication, ultimately inducing apoptosis. The efficacy of an ADC like this compound is critically dependent on its ability to be internalized by target cells and for the cytotoxic payload to be released. Therefore, an in vitro cytotoxicity assay is an essential first step in the preclinical evaluation of such compounds to assess their potency and selectivity.
This protocol provides a comprehensive guide for researchers to perform a reproducible in vitro cytotoxicity assay for this compound.
Signaling Pathway of SN-38
Caption: Mechanism of action of this compound.
Experimental Protocol: In Vitro Cytotoxicity Assay using MTT
This protocol is adapted for a 96-well plate format. Adjust volumes accordingly for other plate formats.
1. Materials and Reagents
-
Cell Lines: A cancer cell line expressing the target antigen for the antibody component of this compound. A negative control cell line lacking the target antigen is also recommended to assess target-specific cytotoxicity. Examples include HER2-positive BT-474 cells and HER2-negative MCF-7 cells for a HER2-targeting ADC. For colorectal cancer studies, HCT116, HT-29, or SW620 cell lines can be used.
-
Culture Medium: Appropriate complete growth medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution of known concentration.
-
Control Articles:
-
Unconjugated antibody.
-
Free SN-38 payload.
-
Vehicle control (the solvent used to dissolve the test articles).
-
-
Assay Reagents:
-
Phosphate Buffered Saline (PBS), sterile.
-
Trypsin-EDTA solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
-
Equipment:
-
96-well flat-bottom cell culture plates.
-
Humidified incubator at 37°C with 5% CO₂.
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Biosafety cabinet.
-
Multichannel pipette.
-
2. Experimental Workflow
Caption: General workflow for the this compound in vitro cytotoxicity assay.
3. Step-by-Step Procedure
Day 1: Cell Seeding
-
Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight at 37°C with 5% CO₂ to allow for cell attachment.
Day 2: Drug Treatment
-
Prepare serial dilutions of this compound, unconjugated antibody, and free SN-38 in complete culture medium. A typical concentration range for SN-38 and related ADCs can span from 0.001 µM to 100 µM.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared drug dilutions to the respective wells. Each concentration should be tested in triplicate.
-
Add 100 µL of complete medium with the corresponding vehicle concentration to the untreated control wells.
-
Incubate the plate at 37°C with 5% CO₂ for a duration relevant to the drug's mechanism of action, typically 48 to 144 hours. Incubation times of 24, 48, and 72 hours are commonly evaluated.
Day 5: Cell Viability Assessment (for a 72h incubation)
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
4. Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula:
% Viability = (Absorbance of Treated Wells / Absorbance of Untreated Control Wells) x 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic (4PL) curve using appropriate software (e.g., GraphPad Prism). The IC₅₀ is the concentration of the drug that inhibits cell growth by 50%.
Quantitative Data Summary
The following table summarizes representative IC₅₀ values for SN-38 and SN-38-containing nanoparticles in various cancer cell lines, as reported in the literature. These values can serve as a reference for expected potency.
| Cell Line | Compound/Formulation | Incubation Time (h) | IC₅₀ (µg/mL) | IC₅₀ (nM) | Reference |
| HCT-116 | Free SN-38 | 48 | ~0.01 | ~25.5 | |
| HT-29 | Free SN-38 | 48 | ~0.05 | ~127.5 | |
| SW620 | Free SN-38 | 48 | ~0.1 | ~255 | |
| U87MG | NLC-SN38 | 24 | 2.12 | 5406 | |
| U87MG | Free SN-38 | 24 | 8.44 | 21528 | |
| U87MG | NLC-SN38 | 72 | 0.06 | 153 | |
| U87MG | Free SN-38 | 72 | 0.38 | 969 | |
| MCF-7 | SN-38/NCs-A (nanocrystals) | Not Specified | 0.031 | 79 | |
| MCF-7 | SN-38 solution | Not Specified | 0.708 | 1806 | |
| HT1080 | SN-38/NCs-A (nanocrystals) | Not Specified | 0.046 | 117 | |
| HT1080 | SN-38 solution | Not Specified | 0.104 | 265 | |
| HepG2 | SN-38/NCs-A (nanocrystals) | Not Specified | 0.076 | 194 | |
| HepG2 | SN-38 solution | Not Specified | 0.683 | 1742 |
Note: IC₅₀ values can vary significantly based on the cell line, assay conditions, and specific formulation of the drug.
Conclusion
This protocol provides a standardized method for assessing the in vitro cytotoxicity of this compound. Adherence to this detailed procedure will enable researchers to generate reliable and reproducible data on the potency of this ADC, which is crucial for its preclinical development and for understanding its therapeutic potential. It is important to include appropriate controls and to carefully select cell lines that are relevant to the intended therapeutic application of the ADC.
References
- 1. dovepress.com [dovepress.com]
- 2. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Antibody Drug Conjugate Discovery and Development [worldwide.promega.com]
- 5. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
setting up an in vivo xenograft model with CL2A-SN-38
Application Note & Protocol
Topic: Establishment of an In Vivo Xenograft Model for Efficacy Assessment of a CL2A-SN-38-Based Antibody-Drug Conjugate (ADC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapies. These complex molecules consist of a monoclonal antibody that recognizes a specific tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects them. This application note provides a detailed protocol for establishing a subcutaneous xenograft model to evaluate the in vivo efficacy of an ADC utilizing the CL2A linker and the topoisomerase I inhibitor, SN-38, as its payload.
SN-38 is the highly potent, active metabolite of irinotecan, which is 100- to 1000-fold more active than its parent compound.[1] The CL2A linker is a moderately stable, pH-sensitive linker designed to release the SN-38 payload in the acidic tumor microenvironment or within the cell's lysosome following internalization.[2][3][4] This targeted delivery mechanism aims to maximize the therapeutic window by concentrating the cytotoxic agent at the tumor site while minimizing systemic exposure.[5] Xenograft models, which involve transplanting human tumor cells into immunodeficient mice, are a cornerstone of preclinical drug development, providing critical data on a drug's anti-tumor activity, safety, and pharmacodynamics.
Mechanism of Action: SN-38
SN-38 exerts its cytotoxic effect by inhibiting topoisomerase I, a nuclear enzyme essential for DNA replication and transcription. The enzyme relieves torsional strain in DNA by creating transient single-strand breaks. SN-38 intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the DNA strand. When the DNA replication fork collides with this stabilized complex, it results in irreversible DNA double-strand breaks. This extensive DNA damage triggers cell cycle arrest, primarily in the S-phase, and ultimately leads to programmed cell death (apoptosis).
Caption: Mechanism of action for a this compound ADC.
Experimental Protocols
This section details the methodology for establishing a subcutaneous tumor xenograft model to test the efficacy of a this compound based ADC.
Materials and Reagents
-
Cell Line: Human cancer cell line with documented expression of the target antigen (e.g., HT-29, NCI-N87).
-
Animals: Female immunodeficient mice (e.g., athymic Nude, SCID, or NSG), 6-8 weeks old.
-
Reagents:
-
This compound based ADC (Test Article)
-
Vehicle Control (e.g., sterile saline or formulation buffer)
-
Cell culture medium (e.g., RPMI-1640, DMEM) with supplements (FBS, penicillin/streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional, for enhancing tumor take rate)
-
-
Equipment:
-
Laminar flow hood
-
CO2 incubator
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Digital calipers
-
Syringes (1 mL) and needles (27-30 gauge)
-
Animal scale
-
Appropriate animal housing and personal protective equipment (PPE)
-
Cell Culture and Preparation
-
Culture the selected cancer cell line in the recommended medium at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells regularly to maintain them in the exponential growth phase.
-
On the day of implantation, harvest the cells by trypsinization.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer. Assess cell viability (trypan blue exclusion); viability should be >95%.
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration (e.g., 5 x 10^7 cells/mL for a 5 x 10^6 cell injection in 100 µL). Keep the cell suspension on ice.
Tumor Implantation
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Wipe the injection site (typically the right dorsal flank) with an alcohol pad.
-
Using a 1 mL syringe with a 27-gauge needle, draw up 100-200 µL of the cell suspension.
-
Gently lift the skin and inject the cells subcutaneously.
-
Monitor the mice until they have fully recovered from anesthesia.
Tumor Growth Monitoring and Grouping
-
Begin monitoring for tumor formation approximately 7-10 days post-implantation.
-
Measure tumors twice weekly using digital calipers. Record the length (longest dimension) and width (perpendicular dimension).
-
Calculate tumor volume using the modified ellipsoid formula: Volume (mm³) = 0.5 x (Length x Width²) .
-
When tumors reach an average volume of 80-120 mm³, randomize the mice into treatment and control groups (typically 5-10 mice per group). Record the body weight of each mouse.
Drug Administration and Efficacy Evaluation
-
Prepare the this compound ADC and vehicle control according to the formulation instructions.
-
Administer the drug via the specified route (e.g., intravenous tail vein injection) based on the dosing schedule outlined in the study design.
-
Continue to measure tumor volume and body weight twice weekly throughout the study.
-
Monitor animals for any signs of toxicity, such as significant weight loss (>20%), lethargy, or ruffled fur.
-
The primary endpoint is typically Tumor Growth Inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined maximum size (e.g., 1,500-2,000 mm³) or at a specified time point.
Experimental Workflow
The entire experimental process, from initial cell culture to final data analysis, follows a structured workflow.
Caption: Standard workflow for an in vivo xenograft efficacy study.
Data Presentation
Quantitative data should be collected meticulously and summarized for clear interpretation and comparison between treatment groups.
Table 1: Sample Dosing and Administration Schedule
| Group | Treatment Article | Dose (mg/kg) | Concentration (mg/mL) | Dosing Volume (µL/10g) | Route of Administration | Schedule |
|---|---|---|---|---|---|---|
| 1 | Vehicle Control | 0 | - | 10 | IV | Once weekly x 3 |
| 2 | This compound ADC | 2.5 | 0.25 | 10 | IV | Once weekly x 3 |
| 3 | this compound ADC | 5.0 | 0.50 | 10 | IV | Once weekly x 3 |
Table 2: Sample Tumor Growth Inhibition (TGI) Data (Day 21)
| Group | Treatment | N | Mean Tumor Volume (mm³) ± SEM | % TGI | P-value (vs. Vehicle) |
|---|---|---|---|---|---|
| 1 | Vehicle Control | 8 | 1450 ± 185 | - | - |
| 2 | ADC (2.5 mg/kg) | 8 | 580 ± 95 | 60% | < 0.01 |
| 3 | ADC (5.0 mg/kg) | 8 | 215 ± 55 | 85% | < 0.001 |
% TGI = (1 - [Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group]) x 100
Table 3: Sample Body Weight and Toxicity Assessment (Day 21)
| Group | Treatment | N | Mean Body Weight Change (%) ± SEM | Observations |
|---|---|---|---|---|
| 1 | Vehicle Control | 8 | +5.5 ± 1.2 | No adverse effects |
| 2 | ADC (2.5 mg/kg) | 8 | -2.1 ± 0.8 | Well tolerated |
| 3 | ADC (5.0 mg/kg) | 8 | -6.5 ± 1.5 | Mild, transient weight loss |
Conclusion
The subcutaneous xenograft model is an indispensable tool for the preclinical evaluation of novel anticancer agents like this compound-based ADCs. Adherence to a detailed and standardized protocol is critical for generating reproducible and reliable data on therapeutic efficacy and toxicity. The results from these in vivo studies provide the essential evidence needed to support decisions for further clinical development.
References
- 1. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 2. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Enhanced Delivery of SN-38 to Human Tumor Xenografts with an Anti-Trop-2-SN-38 Antibody Conjugate (Sacituzumab Govitecan) - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Drug-to-Antibody Ratio of CL2A-SN-38 Antibody-Drug Conjugates: Application Notes and Protocols
Introduction
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs) that significantly influences their efficacy, safety, and pharmacokinetic profile.[1][2] For CL2A-SN-38 ADCs, where the potent topoisomerase I inhibitor SN-38 is conjugated to a monoclonal antibody via the pH-sensitive CL2A linker, precise DAR determination is crucial for ensuring product consistency and therapeutic performance.[3][4] The CL2A linker is designed to be stable in circulation and release the SN-38 payload in the acidic environment of the tumor.[3] Sacituzumab govitecan, an ADC utilizing a similar SN-38 conjugation strategy, has a high drug loading with a DAR of approximately 7-8:1.
This document provides detailed application notes and protocols for the most common analytical methods used to determine the DAR of ADCs, with specific considerations for this compound conjugates. These methods include Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
Methods for DAR Determination: A Comparative Overview
The choice of analytical method for DAR determination depends on the specific characteristics of the ADC, the desired level of information (average DAR vs. distribution of species), and the stage of development.
| Method | Principle | Advantages | Limitations | Typical Application |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths to determine the concentrations of the antibody and the drug based on their distinct extinction coefficients. | Simple, rapid, and requires minimal sample preparation. | Provides only the average DAR, not the distribution of drug-loaded species. Can be inaccurate if the drug and antibody absorbance spectra overlap significantly. | Rapid estimation of average DAR for routine analysis and in-process control. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity. The hydrophobicity increases with the number of conjugated SN-38 molecules. | Provides information on the distribution of different drug-loaded species and the amount of unconjugated antibody. The non-denaturing conditions allow for the analysis of intact ADCs. | May not be suitable for all types of ADCs, particularly those with very hydrophobic payloads or linkers, which can lead to poor recovery. High salt concentrations in mobile phases can be corrosive to standard HPLC systems. | Gold standard for characterizing cysteine-linked ADCs and monitoring drug load distribution. |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on their hydrophobicity under denaturing conditions. Often used after reducing the ADC to separate light and heavy chains. | Provides high resolution and can be coupled with mass spectrometry. Useful for analyzing ADCs that are not well-resolved by HIC. | Denaturing conditions may alter the ADC structure. The analysis of intact ADCs can be challenging. | Orthogonal method to HIC for DAR determination, particularly for site-specific ADCs and for analyzing reduced ADC subunits. |
| Mass Spectrometry (MS) | Directly measures the molecular weight of the intact ADC and its subunits, allowing for the precise determination of the number of conjugated drug molecules. | Provides the most accurate and detailed information on DAR, including the distribution of drug-loaded species and the identification of different glycoforms. | Requires more complex instrumentation and data analysis. The ionization efficiency may vary for different ADC species. | In-depth characterization of ADCs, confirmation of conjugation sites, and analysis of complex ADC mixtures. |
Experimental Protocols
UV/Vis Spectroscopy for Average DAR Determination
This method relies on the Beer-Lambert law to calculate the concentrations of the antibody and the conjugated drug.
Protocol:
-
Determine Extinction Coefficients:
-
Experimentally determine the molar extinction coefficient of the naked antibody (ε_Ab_) at 280 nm.
-
Determine the molar extinction coefficient of the this compound linker-payload (ε_Drug_) at its wavelength of maximum absorbance (λ_max_, typically around 370 nm for SN-38).
-
Determine the extinction coefficient of the this compound at 280 nm (ε_Drug,280_).
-
-
Measure ADC Absorbance:
-
Dilute the this compound ADC sample to an appropriate concentration in a suitable buffer (e.g., PBS).
-
Measure the absorbance of the ADC sample at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).
-
-
Calculate Concentrations:
-
The concentration of the antibody ([Ab]) and the drug ([Drug]) can be calculated using the following equations:
-
[Ab] = (A_280_ - (ε_Drug,280_ / ε_Drug_) * A_λmax_) / ε_Ab_
-
[Drug] = A_λmax_ / ε_Drug_
-
-
-
Calculate Average DAR:
-
Average DAR = [Drug] / [Ab]
-
Workflow Diagram:
Caption: Workflow for average DAR determination using UV/Vis spectroscopy.
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
HIC separates ADC species based on their hydrophobicity.
Protocol:
-
Instrumentation:
-
HPLC system with a biocompatible flow path.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
UV detector (monitoring at 280 nm).
-
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7, with 20% isopropanol).
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over a specified time (e.g., 20-30 minutes).
-
Injection Volume: 10-50 µg of ADC.
-
-
Data Analysis:
-
Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area_i_ * DAR_i_) / Σ (% Peak Area_i_)
-
Where i represents each ADC species.
-
-
Workflow Diagram:
Caption: Workflow for DAR distribution analysis using HIC-HPLC.
Reversed-Phase HPLC (RP-HPLC) for DAR of Reduced ADC
RP-HPLC is often used for reduced ADCs to separate the light and heavy chains.
Protocol:
-
Sample Preparation (Reduction):
-
Incubate the this compound ADC (e.g., 1 mg/mL) with a reducing agent (e.g., 10 mM DTT) at 37 °C for 30 minutes to reduce inter-chain disulfide bonds.
-
-
Instrumentation:
-
HPLC system.
-
RP column (e.g., C4 or C8).
-
UV detector (monitoring at 280 nm).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 60-80 °C.
-
Gradient: A linear gradient from low organic (e.g., 20% B) to high organic (e.g., 60% B) over a specified time (e.g., 30 minutes).
-
Injection Volume: 5-20 µg of reduced ADC.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR based on the relative peak areas and the number of drugs on each chain.
-
Workflow Diagram:
Caption: Workflow for DAR analysis of reduced ADC using RP-HPLC.
Mass Spectrometry (MS) for Intact ADC Analysis
LC-MS provides direct mass measurement of the ADC species.
Protocol:
-
Sample Preparation (Optional):
-
For some ADCs, deglycosylation using an enzyme like PNGase F can simplify the mass spectrum.
-
-
Instrumentation:
-
LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer).
-
Column: For intact ADC analysis under native conditions, a size-exclusion chromatography (SEC) column can be used. For denatured ADC analysis, an RP column is suitable.
-
-
LC-MS Conditions:
-
Native SEC-MS:
-
Mobile Phase: Ammonium acetate in water.
-
-
RP-LC-MS:
-
Mobile Phases: As described in the RP-HPLC protocol, but using formic acid instead of TFA if MS compatibility is an issue.
-
-
MS Parameters:
-
Set the mass spectrometer to acquire data in the appropriate m/z range for the intact ADC.
-
Optimize source conditions for intact protein analysis.
-
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species.
-
The number of conjugated drugs can be determined from the mass difference between the ADC species and the naked antibody.
-
Calculate the average DAR from the relative abundance of each species.
-
Workflow Diagram:
Caption: Workflow for intact ADC DAR analysis using LC-MS.
Conclusion
The determination of the drug-to-antibody ratio is a critical step in the development and quality control of this compound ADCs. A multi-faceted analytical approach is often employed to gain a comprehensive understanding of the ADC's composition. While UV/Vis spectroscopy offers a rapid estimation of the average DAR, chromatographic techniques like HIC and RP-HPLC provide valuable information on the distribution of drug-loaded species. Mass spectrometry stands as the most powerful technique for providing precise mass-based confirmation of the DAR and distribution. The selection of the most appropriate method or combination of methods will depend on the specific analytical needs and the stage of the drug development process.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CL2A-SN-38: Stability Testing and Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL2A-SN-38 is a drug-linker conjugate used in the development of antibody-drug conjugates (ADCs). It comprises the potent topoisomerase I inhibitor SN-38, linked via a hydrophilic, pH-sensitive CL2A linker. The stability of this conjugate is a critical quality attribute that can impact its efficacy and safety profile. Understanding the degradation pathways and establishing appropriate storage conditions are paramount for the successful development of ADCs utilizing this technology.
These application notes provide a comprehensive overview of the stability profile of this compound and detailed protocols for its stability testing and long-term storage. The information herein is intended to guide researchers in maintaining the integrity of this compound for research and preclinical development.
Stability Profile of this compound
The stability of this compound is influenced by several factors, primarily pH, temperature, and light. The two key components susceptible to degradation are the SN-38 payload and the CL2A linker.
-
SN-38 Moiety: The active form of SN-38 contains a lactone ring that is susceptible to pH-dependent hydrolysis. An equilibrium exists between the active lactone form and an inactive carboxylate form, with acidic conditions favoring the active lactone ring.[1] At physiological and basic pH, the equilibrium shifts towards the inactive carboxylate form.[1]
-
CL2A Linker: The CL2A linker is designed to be cleaved under specific conditions to release the SN-38 payload. It is described as being sensitive to acidic conditions, which is a mechanism intended to facilitate drug release within the tumor microenvironment or inside cancer cells.[2] However, this susceptibility also makes the linker a potential point of degradation during storage and handling if not properly controlled.
Long-Term Storage Conditions
Proper storage is crucial to minimize degradation and ensure the long-term stability of this compound. The following conditions are recommended based on available data.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Conditions |
| Solid (Lyophilized Powder) | -20°C | Long-term (months to years) | Dry, protected from light. |
| 0 - 4°C | Short-term (days to weeks) | Dry, protected from light. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Stored under an inert atmosphere (e.g., nitrogen). |
| -20°C | Up to 1 month | Stored under an inert atmosphere (e.g., nitrogen). |
Stability Testing Protocols
A comprehensive stability testing program for this compound should include forced degradation studies to identify potential degradation products and pathways, as well as long-term stability studies to establish a retest date or shelf life. These protocols are based on the principles outlined in the ICH Q1A(R2) guideline on stability testing of new drug substances.[3]
Experimental Workflow for Stability Testing
The following diagram illustrates the general workflow for conducting a stability study on this compound.
Caption: Experimental workflow for this compound stability testing.
Forced Degradation Studies
Forced degradation studies are performed to identify the likely degradation products and to demonstrate the specificity of the analytical methods used.
Objective: To assess the stability of this compound in aqueous solutions at different pH values.
Protocol:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution into three different aqueous buffers to a final concentration of approximately 1 mg/mL:
-
0.1 M HCl (acidic condition)
-
Purified Water (neutral condition)
-
0.1 M NaOH (basic condition)
-
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Immediately neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating RP-HPLC method.
Objective: To evaluate the susceptibility of this compound to oxidation.
Protocol:
-
Prepare a solution of this compound in a suitable solvent system (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Add hydrogen peroxide (H₂O₂) to the solution to a final concentration of 3%.
-
Incubate the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analyze the samples by a validated stability-indicating RP-HPLC method.
Objective: To investigate the effect of elevated temperature on the stability of solid this compound.
Protocol:
-
Place a known amount of solid this compound in a controlled temperature oven at an elevated temperature (e.g., 80°C).
-
Withdraw samples at specified time points (e.g., 0, 1, 3, 7, and 14 days).
-
At each time point, dissolve the sample in a suitable solvent to a known concentration.
-
Analyze the samples by a validated stability-indicating RP-HPLC method.
Objective: To assess the stability of this compound upon exposure to light, following ICH Q1B guidelines.
Protocol:
-
Expose solid this compound and a solution of the compound (e.g., in DMSO) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Prepare control samples wrapped in aluminum foil to protect them from light and store them under the same temperature and humidity conditions.
-
After the exposure period, dissolve the solid samples and analyze both the solid and solution samples, along with their corresponding dark controls, by a validated stability-indicating RP-HPLC method.
Long-Term Stability Study
Objective: To establish the re-test period for this compound under recommended storage conditions.
Protocol:
-
Place multiple aliquots of solid this compound in containers that are representative of the intended long-term storage packaging.
-
Store the samples under the following long-term and accelerated conditions:
-
Long-term: -20°C ± 5°C
-
Accelerated: 4°C ± 2°C / ambient humidity
-
-
Withdraw samples at the following time points:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
At each time point, analyze the samples for appearance, purity (by a validated stability-indicating RP-HPLC method), and content.
Data Presentation (Example Data)
The following tables are examples of how quantitative data from stability studies can be presented.
Table 2: Example of Forced Degradation Data for this compound
| Stress Condition | Time (hours) | Purity (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl (60°C) | 0 | 99.5 | ND | ND |
| 8 | 85.2 | 10.1 (Free SN-38) | 2.5 | |
| 24 | 65.7 | 25.3 (Free SN-38) | 5.1 | |
| 0.1 M NaOH (60°C) | 0 | 99.5 | ND | ND |
| 4 | 70.1 | 5.3 | 20.4 (Carboxylate form) | |
| 12 | 45.3 | 8.9 | 40.1 (Carboxylate form) | |
| 3% H₂O₂ (RT) | 0 | 99.6 | ND | ND |
| 24 | 92.1 | 3.2 | 1.8 |
ND: Not Detected; RT: Room Temperature
Table 3: Example of Long-Term Stability Data for Solid this compound
| Storage Condition | Time (months) | Appearance | Purity (%) |
| -20°C | 0 | White to off-white powder | 99.5 |
| 6 | Conforms | 99.4 | |
| 12 | Conforms | 99.3 | |
| 24 | Conforms | 99.1 | |
| 4°C | 0 | White to off-white powder | 99.5 |
| 3 | Conforms | 98.2 | |
| 6 | Conforms | 97.1 |
Potential Degradation Pathway
Based on the known chemistry of SN-38 and pH-sensitive linkers, a potential degradation pathway for this compound is proposed below.
Caption: Potential degradation pathways for this compound.
Conclusion
The stability of this compound is a critical parameter that must be carefully controlled and monitored. The protocols outlined in these application notes provide a framework for a comprehensive stability assessment. Adherence to the recommended storage conditions will help to ensure the integrity of the molecule for its intended use in research and drug development. It is essential to employ validated, stability-indicating analytical methods to obtain reliable data. Further characterization of any significant degradation products is recommended to fully understand the stability profile of this compound in the context of its specific application.
References
Application Notes and Protocols: Utilizing CL2A-SN-38 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL2A-SN-38 is a linker-drug conjugate consisting of the potent topoisomerase I inhibitor, SN-38, connected to a cleavable linker, CL2A. This system is a key component of antibody-drug conjugates (ADCs), enabling the targeted delivery of SN-38 to cancer cells. SN-38 exerts its cytotoxic effect by stabilizing the covalent complex between topoisomerase I and DNA, which leads to DNA double-strand breaks and ultimately apoptosis.[1][2][3] The CL2A linker is designed to be stable in circulation but is susceptible to cleavage in the acidic tumor microenvironment and within cellular lysosomes, ensuring the release of the active SN-38 payload at the tumor site.[4][5] This targeted delivery minimizes systemic toxicity associated with free SN-38, which is significantly more potent than its prodrug, irinotecan.
The unique mechanism of action of SN-38 and the targeted delivery afforded by the CL2A linker make it a promising candidate for combination therapies. By combining this compound-based ADCs with other anticancer agents, it is possible to achieve synergistic effects, overcome drug resistance, and enhance therapeutic efficacy. This document provides an overview of preclinical and clinical findings for this compound in combination with other cancer therapies, along with detailed protocols for key experimental assays.
Combination Therapy Data
The following tables summarize quantitative data from preclinical and clinical studies investigating the combination of sacituzumab govitecan (a Trop-2-directed ADC utilizing this compound) with other cancer therapies.
Table 1: Preclinical Synergy of Sacituzumab Govitecan with PARP Inhibitors and Chemotherapy
| Cancer Type | Combination Agent | Cell Line(s) | Key Findings | Synergy Model | Reference |
| Triple-Negative Breast Cancer (TNBC) | Olaparib | MDA-MB-468, MDA-MB-231 | Enhanced DNA damage, increased apoptosis, and synergistic growth inhibition. | Not Specified | |
| Ovarian Cancer | Talazoparib | PEO1, PEO1-Ola (Olaparib-resistant) | Synergistic across all cell lines, induction of apoptosis. | Loewe Additivity | |
| Ovarian Cancer | Carboplatin | PEO1, PEO1-Ola, PEO4 | Synergistic across all cell lines, induction of apoptosis. | Loewe Additivity | |
| TNBC, Urinary Bladder, SCLC | Carboplatin | HCC1806, 5637, DMS 53 | Additive to synergistic effects observed. | Isobologram, Combination Index (CI) | |
| TNBC, Urinary Bladder, SCLC | Cisplatin | HCC1806, 5637, DMS 53 | Synergistic effects observed. | Isobologram, Combination Index (CI) |
Table 2: Clinical Efficacy of Sacituzumab Govitecan Combination Therapies
| Cancer Type | Combination Agent | Clinical Trial | Key Efficacy Data | Reference |
| Metastatic Triple-Negative Breast Cancer (mTNBC) | Talazoparib (sequential dosing) | NCT04039230 (Phase II) | Median PFS: 6.2 months; Confirmed ORR: 30.1% | |
| Metastatic Urothelial Carcinoma | Enfortumab Vedotin | DAD Trial (Phase I) | ORR: 70% | |
| Early-Stage TNBC | Pembrolizumab (neoadjuvant) | NeoSTAR (Phase II) | pCR Rate: 32.0% | |
| PD-L1+ Advanced/Metastatic TNBC | Pembrolizumab (first-line) | ASCENT-04/KEYNOTE-D19 (Phase III) | Median PFS: 11.2 months (vs. 7.8 months with chemo+pembro) | |
| Recurrent Platinum-Sensitive Ovarian/Endometrial Cancer | Cisplatin | NCT06040970 (Phase I/II) | Ongoing, evaluating safety and optimal dose. |
Signaling Pathways and Experimental Workflows
Mechanism of Action and Synergy
The combination of a this compound ADC with a PARP inhibitor is a prime example of synthetic lethality. SN-38 induces single-strand DNA breaks through topoisomerase I inhibition. PARP enzymes are crucial for the repair of these breaks. Inhibiting both pathways leads to an accumulation of DNA damage, cell cycle arrest, and apoptosis.
Experimental Workflow for In Vitro Synergy Assessment
A typical workflow to assess the synergistic effects of a this compound ADC in combination with another therapeutic agent in vitro.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cell viability after treatment with a this compound ADC alone and in combination with another therapeutic agent.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound ADC
-
Combination therapeutic agent
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the this compound ADC and the combination agent in complete medium.
-
For combination studies, prepare a matrix of concentrations for both agents.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium (or medium with vehicle control).
-
Include wells with untreated cells as a negative control and wells with only medium as a blank.
-
-
Incubation:
-
Incubate the plate for 72-120 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot dose-response curves and determine the IC50 values for each agent and the combination.
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound ADC
-
Combination therapeutic agent
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using white-walled 96-well plates suitable for luminescence readings.
-
-
Incubation:
-
Incubate the plate for a predetermined time course (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reconstituted Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Calculate the fold change in caspase activity relative to the untreated control.
-
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the efficacy of a this compound ADC in combination with another therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound ADC
-
Combination therapeutic agent
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 1-10 x 10⁶ cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = (Length x Width²)/2).
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound ADC alone, combination agent alone, combination therapy).
-
-
Drug Administration:
-
Administer the treatments according to the planned schedule, dose, and route of administration (e.g., intravenous for the ADC, intraperitoneal or oral for the combination agent).
-
For sequential dosing, administer the second agent after a specified time interval following the first agent.
-
-
Monitoring:
-
Measure tumor volumes 2-3 times per week.
-
Monitor animal body weight and overall health throughout the study.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.
-
Collect tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).
-
-
Data Analysis:
-
Plot mean tumor growth curves for each treatment group.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the control.
-
Perform statistical analysis to determine the significance of the differences between treatment groups.
-
Synergy Analysis
The interaction between the this compound ADC and the combination agent can be quantified using various models.
Chou-Talalay Method:
-
This method is based on the median-effect principle and calculates a Combination Index (CI).
-
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Software such as CompuSyn can be used for these calculations.
Bliss Independence Model:
-
This model assumes that the two drugs act independently. The expected combined effect is calculated based on the individual effects of each drug.
-
Synergy is indicated if the observed effect of the combination is greater than the expected effect.
Highest Single Agent (HSA) Model:
-
In this model, the effect of the combination is compared to the effect of the most active single agent.
-
Synergy is concluded if the combination is more effective than the best single agent.
These protocols provide a framework for the preclinical evaluation of this compound in combination with other cancer therapies. The specific parameters for each experiment, such as cell lines, drug concentrations, and treatment schedules, should be optimized based on the specific research question and the characteristics of the therapeutic agents being investigated.
References
- 1. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP [kyinno.com]
- 2. SynergyFinder: a web application for analyzing drug combination dose–response matrix data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of drug combination effect using a Bliss independence dose-response surface model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Statistical determination of synergy based on Bliss definition of drugs independence | PLOS One [journals.plos.org]
- 5. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conjugation Efficiency of CL2A-SN-38
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conjugation efficiency when developing antibody-drug conjugates (ADCs) using the CL2A-SN-38 linker-payload. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a reduced antibody?
The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2][3] Within this range, the reaction is highly chemoselective for the thiol groups on the antibody's cysteine residues. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines (e.g., lysine residues).[1][3] Above pH 7.5, the competitive reaction with amines increases, which can lead to a heterogeneous product and lower conjugation efficiency at the desired sites.
Q2: My average Drug-to-Antibody Ratio (DAR) is consistently low. What are the potential causes?
Low DAR can stem from several factors throughout the conjugation process. The most common causes include:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly reduce conjugation efficiency.
-
Inefficient Antibody Reduction: Incomplete reduction of the antibody's interchain disulfide bonds will result in fewer available thiol groups for conjugation.
-
Inactive this compound: The maleimide group of the this compound is susceptible to hydrolysis, rendering it inactive for conjugation.
-
Inaccurate Reagent Concentrations: Errors in determining the concentration of the antibody or the this compound solution can lead to incorrect molar ratios in the reaction.
-
Interfering Buffer Components: Buffers containing primary or secondary amines (e.g., Tris) or free thiols can compete in the reaction.
Q3: I am observing significant aggregation in my final ADC product. How can I mitigate this?
Aggregation is a common issue with ADCs, often driven by the hydrophobicity of the payload. Here are some strategies to reduce aggregation:
-
Optimize the DAR: A lower DAR can decrease the overall hydrophobicity of the ADC, thereby reducing the tendency to aggregate.
-
Modify Reaction Conditions: Performing the conjugation at a lower temperature or for a shorter duration may help.
-
Screen Formulation Buffers: The choice of buffer, including pH and excipients, can impact ADC stability.
-
Immobilize the Antibody: Conjugation while the antibody is immobilized on a solid support can prevent aggregation by keeping the antibody molecules physically separated.
Q4: How can I confirm that the maleimide group on my this compound is active?
The maleimide group is prone to hydrolysis, especially in aqueous solutions and at higher pH. To ensure its activity:
-
Prepare Fresh Solutions: Aqueous solutions of maleimide-containing reagents should be prepared immediately before use.
-
Proper Storage: Store stock solutions of this compound in a dry, water-miscible organic solvent like DMSO or DMF at -20°C or below.
Troubleshooting Guide for Low Conjugation Efficiency
This guide provides a systematic approach to identifying and resolving the root causes of low DAR.
Step 1: Verify Reagent Quality and Concentration
| Parameter | Potential Issue | Recommended Action |
| Antibody | Inaccurate concentration or presence of impurities. | Re-quantify the antibody concentration using a reliable method (e.g., A280 with the correct extinction coefficient). Assess purity by SDS-PAGE or SEC-HPLC; it should be >95%. |
| This compound | Hydrolysis of the maleimide group. | Prepare fresh solutions of this compound in anhydrous DMSO or DMF immediately before the conjugation reaction. |
| Reducing Agent (TCEP/DTT) | Degradation or inaccurate concentration. | Use a fresh stock of the reducing agent. If using DTT, be aware of its shorter half-life in solution compared to TCEP. |
Step 2: Optimize the Antibody Reduction Step
The number of available thiol groups for conjugation is critical. Incomplete reduction is a common reason for low DAR.
| Parameter | Potential Issue | Recommended Action |
| Molar Ratio of Reducing Agent | Insufficient reducing agent to cleave the desired number of disulfide bonds. | Titrate the molar excess of the reducing agent (e.g., TCEP or DTT) to the antibody. A 10-100 fold molar excess of TCEP is a common starting point for reducing disulfide bonds. Start with a lower ratio and incrementally increase it, monitoring the number of free thiols generated using Ellman's reagent. |
| Reaction Time and Temperature | Incomplete reaction due to insufficient time or non-optimal temperature. | Incubate the reduction reaction for at least 20-30 minutes at room temperature. Higher temperatures can increase the rate of reduction but may also lead to antibody denaturation or aggregation. |
| Buffer Conditions | Presence of oxidizing agents or incorrect pH. | Use degassed buffers to minimize re-oxidation of thiols. Ensure the pH of the reduction buffer is appropriate for the chosen reducing agent. |
Step 3: Optimize the Conjugation Reaction
Once the antibody is properly reduced, the conjugation of this compound is the next critical step.
| Parameter | Potential Issue | Recommended Action |
| Molar Ratio of this compound | Insufficient this compound to react with all available thiols. | A 10-20 fold molar excess of the maleimide reagent to the protein is often recommended as a starting point. Optimize this ratio to achieve the desired DAR without excessive unreacted drug-linker, which can complicate purification. |
| Reaction pH | pH is outside the optimal range of 6.5-7.5. | Use a non-amine, non-thiol containing buffer such as PBS or HEPES within the pH range of 6.5-7.5. |
| Reaction Time | Insufficient time for the conjugation to go to completion. | A typical reaction time is 2 hours. Monitor the reaction progress over time to determine the optimal duration. |
| Quenching | Unreacted maleimides or thiols causing heterogeneity. | After the conjugation reaction, quench any unreacted maleimides with a thiol-containing reagent like N-acetylcysteine. Quench excess thiols with a maleimide-containing reagent if necessary. |
Analytical Protocols for Troubleshooting
Hydrophobic Interaction Chromatography (HIC)
HIC is the primary method for determining the DAR and assessing the distribution of different drug-loaded species.
-
Principle: HIC separates molecules based on their hydrophobicity. As more hydrophobic SN-38 molecules are conjugated to the antibody, the ADC becomes more hydrophobic and elutes later from the HIC column.
-
Troubleshooting Application: A HIC chromatogram showing a large peak for the unconjugated antibody (DAR=0) and small peaks for the conjugated species is a clear indicator of low conjugation efficiency.
-
System Preparation: Equilibrate a HIC column (e.g., Tosoh TSKgel Butyl-NPR) with a high-salt mobile phase A (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0). Prepare a low-salt mobile phase B (e.g., 50 mM sodium phosphate, pH 7.0).
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in mobile phase A.
-
Data Acquisition: Inject the sample and elute with a linear gradient from high salt to low salt. Monitor the elution profile at 280 nm.
Size Exclusion Chromatography (SEC)
SEC is used to detect and quantify aggregates and fragments in the ADC sample.
-
Principle: SEC separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric ADC, and fragments will elute later.
-
Troubleshooting Application: An increase in the aggregate peak after the conjugation reaction can indicate that the reaction conditions are promoting aggregation. The presence of fragment peaks could suggest antibody degradation.
-
System Preparation: Equilibrate an SEC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., phosphate-buffered saline) at a constant flow rate (e.g., 0.5 mL/min).
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.22 µm filter.
-
Data Acquisition: Inject the sample and monitor the elution profile at 280 nm.
Mass Spectrometry (MS)
MS provides a direct measurement of the mass of the intact ADC and its subunits (light chain and heavy chain), offering detailed insights into the conjugation outcome.
-
Principle: By measuring the mass of the ADC, the number of conjugated drug-linker molecules can be determined. Analysis of the reduced light and heavy chains can pinpoint the location of conjugation.
-
Troubleshooting Application: If the mass of the light and heavy chains corresponds to the unconjugated forms, it confirms incomplete conjugation. This could be due to inefficient reduction or inactive this compound.
-
Sample Preparation: Reduce the ADC sample by incubation with DTT (e.g., 20 mM in 50 mM Tris buffer, pH 8.0 for 30 minutes at 25°C).
-
LC-MS Analysis: Separate the reduced light and heavy chains using reverse-phase HPLC and analyze the eluent by high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Deconvolute the mass spectra to determine the masses of the different light and heavy chain species (with and without conjugated this compound).
Visual Troubleshooting Guides
Caption: General workflow for the conjugation of this compound to an antibody.
Caption: Decision tree for troubleshooting low Drug-to-Antibody Ratio (DAR).
References
how to solve CL2A-SN-38 solubility issues
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting solutions for handling the solubility challenges of CL2A-SN-38, a potent drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a conjugate molecule consisting of SN-38, a potent DNA Topoisomerase I inhibitor, and a CL2A linker.[1][2][3] SN-38 itself is the active metabolite of the chemotherapy drug irinotecan and is highly hydrophobic with poor aqueous solubility.[4][5] The CL2A linker, which contains a short polyethylene glycol (PEG) residue, is specifically designed to improve the overall solubility of the conjugate. Despite this improvement, the inherent hydrophobicity of SN-38 means that careful handling and specific solvent systems are required to prevent precipitation and ensure accurate, reproducible experimental results.
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of this compound. Solubilities of up to 100 mg/mL have been reported in DMSO. For optimal results, it is critical to use newly opened, anhydrous (hygroscopic) DMSO, as absorbed moisture can significantly reduce the compound's solubility. Assistance from sonication or gentle warming (e.g., to 37°C) may be necessary to achieve complete dissolution.
Q3: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer for an in vitro assay. What should I do?
A3: This is a common issue when diluting a high-concentration organic stock solution into an aqueous medium. To avoid precipitation, a serial dilution approach is recommended. First, pre-warm your aqueous buffer or cell culture medium to 37°C. Then, perform an intermediate dilution of your DMSO stock solution in DMSO before adding it to the final aqueous solution. This gradual reduction in DMSO concentration helps to keep the compound in solution. If precipitation still occurs, brief sonication may help to redissolve it.
Q4: How can I prepare this compound for in vivo animal studies?
A4: Direct injection of a DMSO stock solution is not suitable for in vivo studies. Co-solvent formulations are required. Several protocols have been established to achieve clear, injectable solutions at concentrations of approximately 2-3 mg/mL. Common formulations involve a mixture of DMSO with other vehicles like PEG300, Tween-80, and saline, or with SBE-β-CD in saline. It is crucial to add and mix each solvent sequentially to ensure proper dissolution.
Q5: What are the recommended storage conditions for this compound solutions?
A5: Once dissolved, stock solutions of this compound should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month). It is recommended to store solutions under a nitrogen atmosphere to protect against degradation.
Solubility Data Summary
The following tables summarize the reported solubility of this compound in various solvent systems.
Table 1: In Vitro Solvent Solubility
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 80 - 100 | 54.03 - 67.54 | Sonication and use of fresh, anhydrous DMSO is recommended. |
Table 2: In Vivo Formulation Solubility
| Formulation Components | Final Solubility | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL - 3.3 mg/mL | Requires sequential addition of solvents and may need sonication. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | SBE-β-CD acts as a solubilizing agent. |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | A suitable formulation for specific routes of administration. |
Note: Molar concentrations are calculated based on a molecular weight of 1480.61 g/mol .
Experimental Protocols & Methodologies
Protocol 1: Preparation of 10 mM DMSO Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound solid powder in a microfuge tube. For 1 mg of compound, you will add 67.54 µL of DMSO to make a 10 mM solution.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube vigorously. If the solid does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be applied.
-
Verification: Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into single-use tubes, flush with nitrogen if possible, and store at -80°C.
Protocol 2: Preparation of In Vivo Formulation (Co-Solvent System)
This protocol describes the preparation of 1 mL of a working solution with a final concentration of 2.08 mg/mL.
-
Prepare Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Initial Dilution: In a sterile tube, add 100 µL of the 20.8 mg/mL DMSO stock solution.
-
Add PEG300: Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is clear.
-
Add Tween-80: Add 50 µL of Tween-80 and mix again until the solution is homogenous.
-
Final Volume: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly. The final solution should be clear. If any cloudiness or precipitation occurs, sonication can be used to aid dissolution.
Visual Guides and Workflows
Troubleshooting Flowchart for Solubility Issues
Caption: A decision tree to guide users through common this compound solubility problems.
General Workflow for Solution Preparation
Caption: Standard workflow from solid compound to final working solutions for experiments.
Mechanism of Action: SN-38 Payload
Caption: Simplified pathway showing SN-38 inhibiting Topoisomerase I, leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS:1279680-68-0 Probechem Biochemicals [probechem.com]
- 3. glpbio.com [glpbio.com]
- 4. SN-38-Cyclodextrin Complexation and Its Influence on the Solubility, Stability, and In Vitro Anticancer Activity Against Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
Technical Support Center: CL2A-SN-38 Antibody-Drug Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CL2A-SN-38 antibody-drug conjugates (ADCs). The following information is intended to help prevent and troubleshoot aggregation issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in this compound ADCs?
A1: Aggregation of this compound ADCs is a multifactorial issue primarily driven by the hydrophobic nature of the SN-38 payload.[1][2] Key contributing factors include:
-
Hydrophobicity of SN-38: The SN-38 molecule is inherently hydrophobic, and its conjugation to the antibody surface can create hydrophobic patches. These patches can lead to intermolecular interactions and self-association as the ADC molecules attempt to minimize their exposure to the aqueous environment.[1][3]
-
High Drug-to-Antibody Ratio (DAR): A higher number of SN-38 molecules per antibody increases the overall hydrophobicity of the ADC, which correlates with a greater tendency for aggregation.[2] While higher DARs can be achieved, they require careful formulation to maintain stability.
-
Suboptimal Formulation Conditions: The composition of the formulation buffer is critical. Unfavorable conditions such as suboptimal pH, low ionic strength, or the absence of stabilizing excipients can promote aggregation.
-
Environmental Stress: Exposure to physical and environmental stresses can induce aggregation. This includes elevated temperatures, repeated freeze-thaw cycles, mechanical agitation, and exposure to light. Freeze storage is generally not recommended unless a specific stabilizing buffer is used.
-
pH Sensitivity: The CL2A linker exhibits pH-dependent stability, with increased cleavage at lower pH values (e.g., pH 5). The SN-38 payload also has a lactone ring that is more stable at acidic pH. Deviations from the optimal pH range can impact both stability and solubility.
Q2: What is the recommended pH range for formulating and storing this compound ADCs?
A2: While the optimal pH is specific to the antibody, a slighly acidic to neutral pH range is generally recommended for ADCs. For SN-38 conjugates, a storage buffer with a pH of 5.5 (e.g., 20 mM L-Histidine) has been used for the antibody prior to conjugation. The CL2A linker is susceptible to cleavage at acidic pH (around 5), which is a desired characteristic within the lysosome of a target cell but should be avoided during storage. Therefore, maintaining a pH that ensures both linker stability and minimizes aggregation is crucial. It is recommended to perform a pH screening study for your specific ADC to determine the optimal formulation pH.
Q3: What types of excipients can be used to prevent the aggregation of this compound ADCs?
A3: Several types of excipients can be incorporated into the formulation to enhance the stability of this compound ADCs and prevent aggregation. These include:
-
Surfactants (e.g., Polysorbates): Non-ionic surfactants like Polysorbate 20 (Tween 20) and Polysorbate 80 (Tween 80) are effective at preventing protein aggregation at interfaces. They work by competitively binding to hydrophobic surfaces, thereby reducing protein-protein interactions.
-
Sugars (e.g., Sucrose, Trehalose): Sugars act as stabilizers by being preferentially excluded from the protein surface, which favors the native, more compact protein conformation.
-
Amino Acids (e.g., Arginine, Glycine, Histidine): Certain amino acids can help to suppress aggregation. Arginine, for example, is known to reduce protein self-association and can improve the solubility of proteins. Histidine is often used as a buffering agent in monoclonal antibody formulations.
-
Buffers: The choice of buffer is important for maintaining the optimal pH. Common buffers include histidine and phosphate.
Troubleshooting Guides
Issue 1: Visible Precipitation or Cloudiness in the ADC Solution
| Possible Cause | Troubleshooting Step |
| High Aggregation | 1. Analyze for Aggregates: Immediately analyze a sample of the ADC solution using Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to confirm the presence and extent of aggregation. 2. Review Formulation: Check the pH and composition of your formulation buffer. Ensure it is within the optimal range for your specific ADC. 3. Add/Optimize Excipients: Consider adding or increasing the concentration of stabilizing excipients such as polysorbates, sucrose, or arginine. Refer to the table below for suggested starting concentrations. 4. Lower ADC Concentration: High protein concentrations can increase the likelihood of aggregation. If possible, dilute the ADC to a lower concentration. |
| Poor Solubility of this compound | 1. Check Solvent: If the precipitation occurred during or immediately after conjugation, ensure that the solvent used to dissolve the this compound is compatible with the aqueous buffer system. 2. Optimize Conjugation: The conditions of the conjugation reaction itself can lead to aggregation. Consider optimizing the reaction time, temperature, and purification method. |
| Freeze-Thaw Stress | 1. Avoid Repeated Cycles: Do not repeatedly freeze and thaw your ADC solution. Aliquot the ADC into single-use volumes before freezing. 2. Use Stabilizing Buffer for Freezing: If you must freeze your ADC, use a cryoprotectant-containing stabilizing buffer. |
Issue 2: Increased Aggregate Levels Detected by SEC Analysis
| Possible Cause | Troubleshooting Step |
| Suboptimal Storage Conditions | 1. Verify Storage Temperature: Ensure the ADC is stored at the recommended temperature. For short-term storage (up to a few weeks), 2-8°C may be suitable, but for long-term storage, -20°C or colder in a stabilizing buffer is recommended. 2. Protect from Light: SN-38 can be light-sensitive. Store ADC solutions in light-protected containers. |
| Inappropriate Buffer Composition | 1. pH Optimization: Perform a pH screening study to identify the pH at which your ADC exhibits maximum stability. 2. Ionic Strength Adjustment: The ionic strength of the buffer can influence protein-protein interactions. Evaluate the effect of varying salt concentrations on aggregation. 3. Excipient Screening: Systematically screen different types and concentrations of excipients (surfactants, sugars, amino acids) to find the optimal combination for your ADC. |
| High Drug-to-Antibody Ratio (DAR) | 1. Characterize DAR: Use Hydrophobic Interaction Chromatography (HIC) to determine the distribution of different DAR species in your ADC preparation. 2. Optimize Conjugation Chemistry: If the average DAR is too high and leading to aggregation, consider modifying your conjugation protocol to target a lower DAR. Site-specific conjugation methods can provide better control over the DAR. |
Quantitative Data Summary
The following table provides a summary of suggested starting concentrations for common excipients used to prevent ADC aggregation. It is important to note that the optimal concentrations will be specific to your particular antibody and formulation.
| Excipient Category | Excipient | Suggested Starting Concentration | Reference(s) |
| Surfactants | Polysorbate 20 (Tween 20) | 0.005% - 0.01% (w/v) or 0.01 g/L | |
| Polysorbate 80 (Tween 80) | 0.01% (w/v) or 0.01 g/L | ||
| Sugars | Sucrose | 5% - 10% (w/v) | |
| Trehalose | 5% - 10% (w/v) | ||
| Amino Acids | L-Arginine | 50 - 250 mM | |
| Glycine | 100 - 250 mM | ||
| L-Histidine | 10 - 50 mM (as buffer) | ||
| Salts | Sodium Chloride (NaCl) | 50 - 150 mM |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis
This protocol provides a general method for the analysis of this compound ADC aggregates. Optimization may be required for your specific ADC and HPLC system.
-
System Preparation:
-
HPLC System: An HPLC system with a UV detector is required.
-
Column: A size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl or equivalent).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer. For hydrophobic ADCs, the addition of a small percentage of organic solvent (e.g., 5-15% isopropanol or acetonitrile) may be necessary to improve peak shape.
-
Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 - 1.0 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the this compound ADC sample to a suitable concentration (e.g., 0.5 - 2.0 mg/mL) using the mobile phase.
-
Filter the sample through a low-protein-binding 0.22 µm syringe filter.
-
-
Data Acquisition:
-
Inject a defined volume of the prepared sample (e.g., 20 - 100 µL) onto the column.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments).
-
Calculate the percentage of each species to determine the purity of the ADC sample.
-
Protocol 2: Dynamic Light Scattering (DLS) for Particle Size Analysis
DLS is a rapid method to assess the size distribution and presence of aggregates in an ADC solution.
-
System Preparation:
-
Ensure the DLS instrument is clean and calibrated according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Filter the ADC sample through a 0.22 µm filter into a clean, dust-free cuvette.
-
The sample concentration should be optimized for your instrument, typically in the range of 0.1 - 1.0 mg/mL.
-
-
Data Acquisition:
-
Place the cuvette in the instrument and allow the sample to equilibrate to the desired temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's software instructions. It is recommended to perform multiple measurements for each sample.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI).
-
A low PDI value (typically <0.2) indicates a monodisperse sample, while a high PDI suggests the presence of multiple species, including aggregates.
-
Protocol 3: Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Assessment
HIC separates molecules based on their surface hydrophobicity and is a valuable tool for characterizing the drug-to-antibody ratio (DAR) distribution and assessing the overall hydrophobicity of an ADC.
-
System Preparation:
-
HPLC System: An HPLC system with a UV detector.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR or equivalent).
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.
-
Equilibration: Equilibrate the column with 100% Mobile Phase A.
-
-
Sample Preparation:
-
Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
-
Data Acquisition:
-
Inject the sample onto the equilibrated column.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined time (e.g., 20-30 minutes).
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Species with a higher DAR will be more hydrophobic and will elute at lower salt concentrations (later in the gradient).
-
The peak areas of the different DAR species can be used to calculate the average DAR.
-
Visual Guides
Caption: Factors contributing to the aggregation of this compound ADCs.
Caption: A logical workflow for troubleshooting ADC aggregation issues.
References
- 1. Development of Self-Associating SN-38-Conjugated Poly(ethylene oxide)-Poly(ester) Micelles for Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing CL2A-SN-38 Antibody-Drug Conjugates
Welcome to the technical support center for the optimization of CL2A-SN-38 antibody-drug conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis, characterization, and optimization of the drug-to-antibody ratio (DAR) for these potent anti-cancer agents.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a this compound ADC?
A1: A this compound ADC exerts its anti-cancer effect through a targeted delivery mechanism. The monoclonal antibody component of the ADC binds to a specific antigen on the surface of tumor cells.[] Following binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[][2] Once inside the cell, the ADC is trafficked to the lysosome. The CL2A linker, which connects the antibody to the SN-38 payload, is designed to be cleaved under specific intracellular conditions, such as the acidic environment of the lysosome or by certain enzymes.[3] This cleavage releases the highly potent cytotoxic agent, SN-38.[] SN-38 is a topoisomerase I inhibitor. It traps the topoisomerase I-DNA complex, leading to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death) of the cancer cell.
Q2: What is the drug-to-antibody ratio (DAR) and why is it a critical parameter to optimize?
A2: The drug-to-antibody ratio (DAR) is the average number of drug molecules conjugated to a single antibody. It is a critical quality attribute (CQA) for ADCs as it directly impacts their efficacy, safety, and pharmacokinetic profile. An optimal DAR is crucial for achieving the desired therapeutic window. A low DAR may result in insufficient potency, while a high DAR can lead to increased hydrophobicity, promoting aggregation and faster clearance from circulation, which can decrease efficacy and increase off-target toxicity. Therefore, careful optimization and control of the DAR are essential for the successful development of a this compound ADC.
Q3: How does the CL2A linker contribute to the efficacy and safety of an SN-38 ADC?
A3: The CL2A linker is a critical component that ensures the stability of the ADC in circulation and allows for the controlled release of the SN-38 payload. It is designed to be stable in the bloodstream, preventing premature release of the highly toxic SN-38, which could otherwise cause systemic toxicity. The CL2A linker is sensitive to the acidic environment of the tumor microenvironment and lysosomes, facilitating the release of SN-38 preferentially at the tumor site. This targeted release mechanism enhances the therapeutic index of the ADC by maximizing its anti-tumor activity while minimizing off-target effects. Additionally, the CL2A linker chemistry allows for the attachment of a high number of SN-38 molecules, contributing to a high DAR.
Q4: What are the main challenges in the development and manufacturing of this compound ADCs?
A4: The development and manufacturing of this compound ADCs present several challenges. A primary issue is the inherent hydrophobicity of the SN-38 payload, which can lead to ADC aggregation, especially at higher DARs. Aggregation can negatively impact efficacy, stability, and can induce an immunogenic response. Another challenge is the complexity of the conjugation process, which can result in a heterogeneous mixture of ADC species with varying DARs. Achieving a consistent and well-defined DAR is crucial for product quality and performance. Furthermore, the highly potent nature of SN-38 requires stringent containment measures during manufacturing to ensure operator safety. Purification of the final ADC product to remove unconjugated antibody, free drug, and aggregates is also a critical and often challenging step.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development of this compound ADCs.
| Problem | Potential Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | Inefficient conjugation reaction. | Optimize reaction conditions (e.g., pH, temperature, reaction time, and reagent concentrations). Ensure the antibody is properly reduced to expose the necessary conjugation sites. |
| Degradation of the linker-payload. | Use fresh, high-quality this compound. Store the linker-payload under recommended conditions to prevent degradation. | |
| High Drug-to-Antibody Ratio (DAR) | Excess of linker-payload during conjugation. | Carefully control the molar ratio of the this compound to the antibody during the conjugation reaction. |
| ADC Aggregation | High hydrophobicity due to high DAR. | Optimize the DAR to a lower, more soluble level. Consider formulation development with excipients that reduce aggregation. |
| Unfavorable buffer conditions. | Screen different buffer compositions, pH, and ionic strength to identify conditions that minimize aggregation. | |
| Premature Drug Release | Linker instability. | Ensure the CL2A linker is of high quality and has not been compromised during storage or handling. Perform stability studies in relevant biological matrices. |
| Inconsistent Batch-to-Batch Results | Variability in raw materials. | Qualify all raw materials, including the antibody and this compound, to ensure consistency between batches. |
| Lack of process control. | Standardize all steps of the conjugation and purification process. Implement in-process controls to monitor critical parameters. | |
| Low In Vitro Cytotoxicity | Poor internalization of the ADC. | Verify the binding of the ADC to the target antigen on the cell surface. Perform an internalization assay to confirm that the ADC is being taken up by the cells. |
| Inefficient release of SN-38. | Ensure the in vitro assay conditions (e.g., incubation time) are sufficient for linker cleavage and payload release. | |
| Cell line resistance to SN-38. | Determine the sensitivity of the target cell line to free SN-38 to confirm it is a suitable model. |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of drug-loaded species in a this compound ADC sample.
Materials:
-
This compound ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0
Procedure:
-
System Preparation: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Injection: Inject a defined volume of the prepared sample onto the column.
-
Chromatography: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Integrate the peaks corresponding to the different DAR species (unconjugated antibody, DAR2, DAR4, DAR6, DAR8, etc.).
-
Calculate the percentage of each species based on the peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
-
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the potency (IC50) of a this compound ADC on target antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC
-
Unconjugated antibody (as a control)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and the unconjugated antibody in complete culture medium. Remove the old medium from the cells and add the ADC or antibody dilutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization, linker cleavage, and induction of cell death (typically 72-120 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) for both cell lines using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: ADC Internalization Assay
Objective: To qualitatively and quantitatively assess the internalization of a this compound ADC by target cells.
Materials:
-
Target antigen-positive cells
-
Fluorescently labeled this compound ADC
-
Fluorescently labeled isotype control antibody
-
Complete cell culture medium
-
Confocal microscope or high-content imaging system
-
Flow cytometer
Procedure (Qualitative - Confocal Microscopy):
-
Cell Seeding: Seed target cells on glass-bottom dishes or chamber slides and allow them to adhere.
-
ADC Incubation: Treat the cells with the fluorescently labeled ADC and control antibody for various time points (e.g., 0, 2, 6, 24 hours) at 37°C.
-
Washing: Wash the cells with cold PBS to remove unbound ADC.
-
Fixation and Staining (Optional): Fix the cells and stain for lysosomes (e.g., LysoTracker Red) and nuclei (e.g., DAPI).
-
Imaging: Acquire images using a confocal microscope. Co-localization of the ADC signal with the lysosomal marker indicates internalization and trafficking to the lysosome.
Procedure (Quantitative - Flow Cytometry):
-
Cell Preparation: Harvest target cells and resuspend them in FACS buffer.
-
ADC Incubation: Incubate the cells with the fluorescently labeled ADC or control antibody on ice (to measure binding) or at 37°C (to measure internalization) for a defined period.
-
Washing: Wash the cells with cold FACS buffer.
-
Quenching (Optional): To distinguish between surface-bound and internalized ADC, you can add a quenching agent (e.g., trypan blue) to quench the fluorescence of the surface-bound antibody.
-
Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI), which corresponds to the amount of bound or internalized ADC.
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a this compound ADC in a preclinical animal model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells (human cancer cell line expressing the target antigen)
-
Matrigel (optional)
-
This compound ADC
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant the tumor cells (often mixed with Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the this compound ADC and vehicle control to the respective groups via an appropriate route (e.g., intravenous injection) at a predetermined dose and schedule.
-
Data Collection:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals.
-
-
Study Endpoint: The study is typically terminated when the tumors in the control group reach a specific size, or at a predetermined time point.
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the ADC-treated group compared to the control group.
-
Analyze the body weight data to assess treatment-related toxicity.
-
Visualizations
References
addressing instability of CL2A-SN-38 in plasma
Welcome to the technical support center for CL2A-SN-38 and its conjugates. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in plasma during pre-clinical development.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in plasma?
A1: The instability of antibody-drug conjugates (ADCs) utilizing the this compound linker-drug in plasma is primarily due to the hydrolysis of the carbonate bond linking the CL2A linker to the 20-OH position of SN-38.[1][2][3] This linker is designed to be pH-sensitive, facilitating the release of SN-38 in the acidic tumor microenvironment or within lysosomes.[3][4] However, this susceptibility to hydrolysis can also lead to a gradual, premature release of the SN-38 payload into systemic circulation under physiological pH conditions (pH 7.4).
Q2: What is the expected half-life of a this compound conjugate in human plasma?
A2: The in vitro half-life of this compound conjugated to an antibody in human serum or plasma is consistently reported to be in the range of 20 to 35 hours. This intermediate stability is a deliberate design feature, balancing the need for sufficient stability in circulation with effective payload release at the target site.
Q3: Does enzymatic activity in plasma contribute to the cleavage of the CL2A linker?
A3: The CL2A linker is designed to be largely resistant to enzymatic cleavage in plasma. Specifically, it is not a substrate for Cathepsin B, a lysosomal protease often targeted by other cleavable linkers. While plasma contains various esterases, such as carboxylesterases and butyrylcholinesterases that are involved in the metabolism of irinotecan to SN-38, the primary mechanism of SN-38 release from the CL2A linker is non-enzymatic hydrolysis.
Q4: How does the premature release of SN-38 in plasma affect my in vivo studies?
A4: Premature release of SN-38 can have two main consequences. Firstly, it can lead to off-target toxicity, as the highly potent SN-38 is no longer confined to the targeted tumor cells. Secondly, it may reduce the therapeutic window of the ADC by decreasing the amount of payload delivered to the tumor. However, some studies suggest that the slow release of SN-38 in the tumor vicinity could contribute to a "bystander effect," where the released drug kills adjacent, antigen-negative tumor cells.
Q5: How can I accurately measure the stability of my this compound conjugate in plasma?
A5: The stability of a this compound conjugate in plasma is typically assessed by measuring the amount of free SN-38 released over time. This is most accurately achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods allow for the separation and quantification of the free payload from the intact ADC.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound conjugates.
Issue 1: Higher than expected levels of free SN-38 in plasma stability assays.
-
Possible Cause 1: Suboptimal Sample Handling and Storage.
-
Troubleshooting: SN-38 and its conjugates can be sensitive to temperature fluctuations and repeated freeze-thaw cycles. Ensure that plasma samples are processed promptly after collection and stored at -80°C. When thawing, do so quickly and keep the samples on ice. The use of a cryoprotectant solution may also enhance stability during storage and handling.
-
-
Possible Cause 2: Incorrect pH of Assay Buffer.
-
Troubleshooting: The hydrolysis of the CL2A linker is pH-dependent. Ensure that the buffer used for your in vitro plasma stability assay is maintained at a physiological pH of 7.4. Any deviation to a more acidic or basic pH could accelerate the degradation of the linker.
-
-
Possible Cause 3: Issues with the Analytical Method.
-
Troubleshooting: Inaccurate quantification of free SN-38 can lead to a misinterpretation of stability. Verify the linearity, accuracy, and precision of your HPLC or LC-MS/MS method. Ensure complete separation of the free SN-38 peak from the ADC peak and any potential metabolites.
-
Issue 2: High variability in plasma stability results between experiments.
-
Possible Cause 1: Inconsistent Plasma Source.
-
Troubleshooting: The composition of plasma can vary between donors and species, potentially affecting the stability of the conjugate. Whenever possible, use pooled plasma from multiple donors to minimize individual variability. If comparing stability in different species, be aware that protein composition and enzymatic activity can differ.
-
-
Possible Cause 2: Inconsistent Incubation Conditions.
-
Troubleshooting: Maintain strict control over incubation temperature (37°C) and time points. Use a calibrated incubator and ensure that all samples are handled identically throughout the experimental workflow.
-
-
Possible Cause 3: ADC Aggregation.
-
Troubleshooting: Aggregation of the ADC can expose the linker and potentially increase its susceptibility to hydrolysis. Characterize your ADC preparation for the presence of aggregates using techniques like size-exclusion chromatography (SEC). The inclusion of polyethylene glycol (PEG) moieties in the linker design can help improve solubility and reduce aggregation.
-
Data Presentation
Table 1: Representative Stability of Antibody-CL2A-SN-38 Conjugate in Plasma
| Parameter | Value | Reference |
| Incubation Matrix | Human Plasma/Serum | |
| Temperature | 37°C | |
| Half-life (t½) | ~20-35 hours | |
| Primary Cleavage Mechanism | pH-sensitive hydrolysis | |
| Enzymatic Contribution | Minimal |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay for this compound Conjugates
Objective: To determine the rate of SN-38 release from an antibody-CL2A-SN-38 conjugate in plasma over time.
Materials:
-
Antibody-CL2A-SN-38 conjugate of known concentration.
-
Pooled human plasma (or plasma from another species of interest), anticoagulated with EDTA or heparin.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Acetonitrile, HPLC-grade.
-
Formic acid.
-
SN-38 analytical standard.
-
Internal standard (e.g., camptothecin or a deuterated SN-38).
-
Protein precipitation solution (e.g., cold acetonitrile with 1% formic acid).
-
HPLC or LC-MS/MS system.
Procedure:
-
Preparation: Pre-warm the plasma to 37°C. Prepare a stock solution of the ADC in PBS.
-
Incubation: Spike the ADC stock solution into the pre-warmed plasma to achieve the desired final concentration. Gently mix and immediately take a time point zero (T=0) sample. Incubate the remaining plasma-ADC mixture at 37°C in a shaking water bath.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation mixture.
-
Sample Processing (for each time point): a. Immediately add the plasma aliquot to a tube containing 3-4 volumes of cold protein precipitation solution with the internal standard. b. Vortex vigorously for 1 minute to precipitate plasma proteins. c. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. d. Carefully collect the supernatant, which contains the free SN-38.
-
Analysis: Analyze the supernatant by a validated HPLC or LC-MS/MS method to quantify the concentration of free SN-38.
-
Data Calculation: a. Generate a standard curve using the SN-38 analytical standard. b. Determine the concentration of free SN-38 at each time point. c. Calculate the percentage of SN-38 released at each time point relative to the total initial amount of conjugated SN-38. d. Plot the percentage of released SN-38 versus time and calculate the half-life (t½) of the conjugate.
Visualizations
Caption: Workflow for assessing this compound conjugate stability in plasma.
Caption: Troubleshooting logic for unexpected this compound instability.
Caption: Release mechanism of SN-38 from a CL2A conjugate.
References
- 1. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Therapeutic Index of CL2A-SN-38 ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and experimental use of CL2A-SN-38 antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind using a moderately potent drug like SN-38 with a moderately stable linker like CL2A?
The use of the moderately potent topoisomerase I inhibitor SN-38 allows for higher dosing regimens compared to ADCs with ultra-potent payloads.[1] This higher dosing can improve tissue penetration and overall efficacy. The CL2A linker is designed to be moderately stable, with a half-life of about a day in circulation.[1] This characteristic, combined with its pH sensitivity, allows for the release of SN-38 in the acidic tumor microenvironment and within the lysosome upon internalization.[2][3] This controlled release mechanism contributes to a "bystander effect," where the released SN-38 can kill neighboring antigen-negative tumor cells, which is particularly beneficial in heterogeneous tumors.[2] This strategic combination aims to widen the therapeutic window by maximizing on-target efficacy while managing systemic toxicity.
Q2: What is the mechanism of action for a this compound ADC?
The mechanism of action for a this compound ADC, such as Sacituzumab Govitecan, involves several key steps. The ADC first binds to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically through endocytosis. Inside the cell, the ADC is trafficked to the lysosome, where the acidic environment (pH 4.5-5.0) and potentially enzymatic activity cleave the CL2A linker, releasing the active SN-38 payload. The released SN-38 then inhibits topoisomerase I, an enzyme essential for DNA replication and repair, leading to DNA damage and ultimately apoptotic cell death. Additionally, the pH-sensitive nature of the CL2A linker can lead to extracellular release of SN-38 in the acidic tumor microenvironment, contributing to the bystander killing of adjacent tumor cells.
Q3: What are the key differences between the CL2A and CL2E linkers for SN-38 ADCs?
The primary difference between the CL2A and CL2E linkers lies in their stability and mechanism of payload release. The CL2A linker is moderately stable and pH-sensitive, allowing for SN-38 release in the acidic tumor microenvironment and intracellularly. In contrast, the CL2E linker is designed to be more stable in circulation and primarily releases SN-38 intracellularly through enzymatic cleavage (e.g., by Cathepsin B). While a more stable linker like CL2E might be expected to reduce off-target toxicity, studies have shown that for certain antibodies and tumor models, the moderately stable CL2A linker can lead to superior efficacy, partly due to the bystander effect.
Troubleshooting Guides
Issue 1: High Off-Target Toxicity
Q: My this compound ADC is showing significant off-target toxicity in preclinical models. What are the potential causes and how can I mitigate this?
A: High off-target toxicity with this compound ADCs can stem from several factors. Here’s a troubleshooting guide:
-
Premature Payload Release: The moderate stability of the CL2A linker can sometimes lead to premature release of SN-38 in circulation, causing systemic toxicity.
-
Solution: While altering the linker is a significant change, for future constructs, you might consider a more stable linker like CL2E if the bystander effect is not critical for your target. For your current ADC, optimizing the dosing regimen, such as using fractionated dosing, may help manage toxicity while maintaining efficacy.
-
-
On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to toxicity in those organs.
-
Solution: A thorough evaluation of the target antigen expression profile in healthy tissues is crucial. Antibody engineering to modulate affinity or the use of bispecific antibodies that require dual-antigen binding for activation can be explored to enhance tumor specificity.
-
-
Fc-Mediated Uptake: The Fc region of the antibody can be recognized by Fcγ receptors on immune cells, leading to non-specific uptake and toxicity.
-
Solution: Engineering the Fc region to reduce its binding to Fcγ receptors can minimize this effect.
-
-
Payload-Related Toxicity: The released SN-38 itself can cause toxicity if it accumulates in healthy tissues.
-
Solution: Strategies like inverse targeting, where a payload-binding agent is co-administered to clear free SN-38 from circulation, are being investigated to reduce payload-mediated off-target effects.
-
Issue 2: ADC Aggregation
Q: I am observing aggregation of my this compound ADC during manufacturing or storage. What could be the cause and how can I prevent it?
A: ADC aggregation is a common challenge that can impact stability, efficacy, and safety. Here are the primary causes and potential solutions:
-
Hydrophobicity of Payload and Linker: The conjugation of the hydrophobic SN-38 and CL2A linker to the antibody can increase the overall hydrophobicity of the ADC, promoting self-association and aggregation.
-
Solution: Optimizing the drug-to-antibody ratio (DAR) is critical; a lower DAR may reduce aggregation propensity. Including solubility-enhancing moieties like polyethylene glycol (PEG) in the linker design can also help.
-
-
Conjugation Process Conditions: The chemical conditions used during conjugation, such as pH and the use of organic co-solvents, can denature the antibody and lead to aggregation.
-
Solution: Carefully optimize the conjugation buffer conditions (pH, ionic strength) and minimize the concentration of organic solvents. Site-specific conjugation methods can also lead to more homogeneous and less aggregation-prone ADCs compared to stochastic conjugation to lysines or cysteines.
-
-
Storage and Handling: Improper storage conditions, such as freeze-thaw cycles, exposure to light, or inappropriate buffer formulations, can induce aggregation.
-
Solution: Store the ADC at the recommended temperature in a formulation buffer optimized for stability (containing excipients like polysorbate). Avoid repeated freeze-thaw cycles by aliquoting the ADC solution.
-
Data Summary Tables
Table 1: Comparison of CL2A and CL2E Linker Characteristics
| Feature | CL2A Linker | CL2E Linker | Reference(s) |
| Cleavage Mechanism | pH-sensitive (hydrolysis) | Enzymatic (e.g., Cathepsin B) | |
| Primary Release Site | Tumor microenvironment & intracellular | Intracellular (lysosome) | |
| In Vitro Serum Stability | Moderately stable (t½ ~ 1 day) | More stable (t½ > 10 days) | |
| Bystander Effect | Pronounced | Limited | |
| Key Advantage | Potent bystander killing | Reduced premature payload release |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic potential of the this compound ADC on target (antigen-positive) and non-target (antigen-negative) cells.
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
This compound ADC, unconjugated antibody, and free SN-38
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free SN-38 in complete culture medium. Add the treatments to the respective wells.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Protocol 2: Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the released SN-38 to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cells
-
Antigen-negative (Ag-) cells stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
This compound ADC and control ADC
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Monoculture Controls: Seed Ag- GFP cells alone.
-
Co-culture: Seed a mixture of Ag+ and Ag- GFP cells at a defined ratio (e.g., 1:1).
-
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the this compound ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Fluorescence Measurement: Measure the GFP fluorescence intensity using a fluorescence plate reader to specifically quantify the viability of the Ag- GFP cell population.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells. A greater decrease in the viability of Ag- GFP cells in the co-culture compared to the monoculture indicates a bystander effect.
Visualizations
Caption: Workflow for in vitro cytotoxicity and bystander effect assays.
Caption: Mechanism of action for a this compound ADC.
References
Technical Support Center: Overcoming Resistance to SN-38 Based ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with SN-38 based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to SN-38 based ADCs in cell lines?
A1: Resistance to SN-38 based ADCs is multifactorial and can arise from various cellular changes. The most commonly observed mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), actively pumps SN-38 out of the cell, reducing its intracellular concentration and cytotoxic effect.[1][2][3][4][5]
-
Target Antigen Alterations: Reduced expression, mutation, or masking of the target antigen on the cell surface can impair ADC binding and subsequent internalization.
-
Impaired ADC Internalization and Trafficking: Alterations in the endocytic pathway, reduced lysosomal function, or inefficient trafficking of the ADC-antigen complex can prevent the release of the SN-38 payload into the cytoplasm.
-
Payload Target Modification: Mutations in topoisomerase I (TOP1), the molecular target of SN-38, can decrease the payload's ability to induce DNA damage and apoptosis.
-
Enhanced DNA Damage Repair and Apoptosis Resistance: Upregulation of DNA repair mechanisms and anti-apoptotic proteins can counteract the cytotoxic effects of SN-38.
Troubleshooting Guide
Problem: My cell line shows increasing resistance to an SN-38 based ADC after initial sensitivity.
This is a common observation and can be due to the development of acquired resistance. The following steps can help you identify the cause and find potential solutions.
Step 1: Verify Experimental Parameters
-
Cell Line Integrity: Confirm the identity and purity of your cell line using short tandem repeat (STR) profiling. Ensure the cells are free from contamination.
-
ADC Quality: Check the stability and integrity of your ADC. Ensure proper storage and handling. Verify the drug-to-antibody ratio (DAR) and confirm that the SN-38 payload is active. The lactone ring of SN-38 is susceptible to hydrolysis at pH > 6, which converts it to an inactive carboxylate form.
-
Assay Conditions: Ensure consistency in cell seeding density, ADC concentration range, and incubation times in your cytotoxicity assays.
Step 2: Investigate the Mechanism of Resistance
Based on the common resistance mechanisms, the following experiments can help elucidate the specific reason for resistance in your cell line.
Investigation Workflow: High IC50 Value for SN-38 ADC
Caption: Troubleshooting workflow for high SN-38 ADC IC50.
Quantitative Data Summary
| Parameter | Resistant Cell Line | Parental Cell Line | Potential Implication |
| ADC IC50 | High | Low | Indicates resistance to the ADC. |
| Free SN-38 IC50 | High | Low | Resistance is likely at the payload level (e.g., TOP1 mutation, drug efflux). |
| Free SN-38 IC50 | Similar to Parental | Low | Resistance is likely due to factors upstream of the payload's action (e.g., reduced antigen expression, impaired internalization). |
| Target Antigen Expression | Low / Negative | High | Reduced ADC binding and internalization. |
| Intracellular Rhodamine 123 | Low | High | Increased efflux pump activity (P-gp). |
| Intracellular SN-38 | Low | High | Increased efflux by transporters like ABCG2. |
Table 1: Interpreting Experimental Data in ADC Resistance Studies.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the ADC and free SN-38.
Materials:
-
Resistant and parental cell lines
-
Complete cell culture medium
-
SN-38 based ADC
-
Free SN-38
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the SN-38 ADC and free SN-38. Replace the medium with fresh medium containing the different drug concentrations. Include untreated control wells.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Target Antigen Expression by Flow Cytometry
This protocol quantifies the level of target antigen on the cell surface.
Materials:
-
Resistant and parental cell lines
-
Primary antibody targeting the antigen of the ADC
-
Fluorochrome-conjugated secondary antibody
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody at a predetermined optimal concentration on ice.
-
Washing: Wash the cells with FACS buffer to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the cells with the fluorochrome-conjugated secondary antibody on ice, protected from light.
-
Washing: Wash the cells with FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and analyze them using a flow cytometer.
-
Data Analysis: Compare the mean fluorescence intensity (MFI) between the resistant and parental cell lines.
Protocol 3: Drug Efflux Assay
This assay assesses the activity of efflux pumps like P-gp and BCRP.
Materials:
-
Resistant and parental cell lines
-
Efflux pump substrate (e.g., Rhodamine 123 for P-gp, Hoechst 33342 for BCRP)
-
Efflux pump inhibitor (e.g., verapamil for P-gp, Ko143 for BCRP)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Prepare a single-cell suspension.
-
Inhibitor Pre-incubation (Optional): Pre-incubate a subset of cells with the efflux pump inhibitor.
-
Substrate Loading: Add the fluorescent substrate to all cell suspensions and incubate.
-
Washing: Wash the cells to remove the extracellular substrate.
-
Efflux Period: Incubate the cells in a substrate-free medium to allow for efflux.
-
Data Acquisition: Analyze the intracellular fluorescence using a flow cytometer or visualize it with a fluorescence microscope.
-
Data Analysis: Compare the fluorescence intensity between resistant and parental cells. Lower fluorescence in resistant cells indicates higher efflux activity. An increase in fluorescence in the presence of an inhibitor confirms the involvement of that specific transporter.
Strategies to Overcome Resistance
If a mechanism of resistance is identified, the following strategies can be explored.
Signaling Pathway of a Key Resistance Mechanism: ABC Transporter Efflux
Caption: ABC transporter-mediated efflux of SN-38.
Strategies to Counteract Resistance Mechanisms
| Resistance Mechanism | Strategy | Experimental Validation | References |
| Increased Drug Efflux | Co-administer with an ABC transporter inhibitor (e.g., Ko143, zosuquidar). | Restore ADC sensitivity in cytotoxicity assays in the presence of the inhibitor. | |
| Use a next-generation ADC with a payload that is not a substrate for ABC transporters (e.g., exatecan-based ADCs). | Compare the IC50 of the novel ADC in resistant and parental cell lines. | ||
| Target Antigen Loss | Switch to an ADC targeting a different antigen expressed on the resistant cells. | Confirm expression of the new target and test the efficacy of the new ADC. | |
| Employ a bispecific ADC targeting two different antigens. | Evaluate the binding and cytotoxicity of the bispecific ADC. | ||
| Use an ADC with a cleavable linker and a membrane-permeable payload to induce a "bystander effect" killing adjacent antigen-negative cells. | Co-culture antigen-positive and antigen-negative cells and assess the killing of the antigen-negative population. | ||
| TOP1 Mutations | Use an ADC with a different payload and mechanism of action (e.g., a tubulin inhibitor). | Test the sensitivity of the resistant cells to ADCs with alternative payloads. | |
| Impaired Internalization/Trafficking | Investigate agents that can modulate endo-lysosomal pathways. | Assess changes in ADC localization and payload release after treatment with the modulating agent. |
Table 2: Strategies to Overcome SN-38 ADC Resistance.
References
- 1. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Role of ABCG2 as a biomarker for predicting resistance to CPT-11/SN-38 in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
Technical Support Center: Scaling Up CL2A-SN-38 ADC Production
This technical support center provides essential guidance for researchers, scientists, and drug development professionals facing the challenges of scaling up the production of CL2A-SN-38, an antibody-drug conjugate (ADC). The information is presented in a question-and-answer format to directly address potential issues encountered during manufacturing.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the production of ADCs like this compound?
A1: Scaling up ADC production is a multifaceted process with several key challenges.[1] The complexity stems from the fact that an ADC is a combination of a large molecule biologic (the antibody) and a highly potent small molecule toxin (the payload).[2] Key difficulties include:
-
Maintaining Stability and Preventing Aggregation: The SN-38 payload is hydrophobic, and its conjugation to the antibody increases the overall hydrophobicity of the ADC. This can lead to the formation of aggregates, which can reduce potency and potentially trigger an immune response.[3][4]
-
Ensuring Consistent Drug-to-Antibody Ratio (DAR): Achieving a consistent and optimal DAR is critical for the efficacy and safety of the ADC.[5] Variations in the conjugation process during scale-up can lead to batch-to-batch variability in the DAR.
-
Purification Challenges: The purification process must effectively remove unconjugated antibodies, excess drug-linker, and process-related impurities. The stability of the CL2A linker, which is a peptide linker, must be maintained during purification to prevent premature drug release.
-
Handling of Highly Potent Compounds: SN-38 is a highly potent cytotoxic agent, requiring specialized containment facilities and handling procedures to ensure operator safety.
Q2: Why is aggregation a significant concern for this compound, and how can it be mitigated?
A2: Aggregation is a major concern for this compound primarily due to the hydrophobic nature of the SN-38 payload. When multiple SN-38 molecules are conjugated to the antibody, they create hydrophobic patches on the antibody's surface. These patches can interact between ADC molecules, leading to the formation of soluble and insoluble aggregates. Aggregation can negatively impact the ADC's stability, efficacy, and safety.
Mitigation strategies include:
-
Formulation Optimization: Incorporating stabilizing excipients, such as surfactants (e.g., polysorbate) and certain amino acids, into the formulation can help to reduce aggregation.
-
Process Parameter Control: Minimizing exposure to environmental stresses like thermal stress and agitation during manufacturing and storage is crucial.
-
Linker Modification: While the CL2A linker is established, for future ADC design, incorporating hydrophilic spacers like polyethylene glycol (PEG) into the linker can help to counteract the payload's hydrophobicity.
-
Immobilization during Conjugation: A "lock-release" approach, where the antibody is immobilized on a solid support during conjugation, can prevent aggregation by keeping the antibody molecules physically separate.
Q3: What is the drug-to-antibody ratio (DAR) and why is it a critical quality attribute (CQA)?
A3: The drug-to-antibody ratio (DAR) represents the average number of SN-38 molecules conjugated to a single antibody molecule. It is a critical quality attribute (CQA) because it directly impacts the ADC's:
-
Efficacy: A higher DAR can lead to a more potent ADC, but only up to a certain point.
-
Safety and Toxicity: High DAR values can increase the risk of off-target toxicity and may lead to faster clearance of the ADC from circulation.
-
Pharmacokinetics: The DAR can influence the ADC's stability and how it is processed in the body.
-
Manufacturability: High DAR ADCs can be more prone to aggregation due to increased hydrophobicity.
For many ADCs, a DAR of 2 to 4 is often considered optimal. However, for sacituzumab govitecan, which also uses an SN-38 payload, a higher DAR of approximately 7.6 has been shown to be effective.
Troubleshooting Guide
This guide addresses specific problems that may arise during the scale-up of this compound production.
| Problem | Possible Causes | Troubleshooting Steps & Recommendations |
| High Levels of Aggregation Detected by SEC | 1. Increased Hydrophobicity: High DAR can increase surface hydrophobicity. 2. Process Stress: Shear stress from mixing or pumping; exposure to unfavorable pH or temperature. 3. Solvent Effects: Residual organic solvent from the drug-linker dissolution can denature the antibody. | 1. Optimize Conjugation: - Reduce the molar ratio of the this compound linker-payload to the antibody to target a lower average DAR. 2. Adjust Formulation: - Increase the concentration of stabilizing excipients like polysorbate. - Screen different buffer conditions (pH, ionic strength) to find the most stabilizing formulation. 3. Control Process Parameters: - Minimize agitation and shear stress. - Ensure complete removal of organic solvents during purification. |
| Inconsistent or Undesirable Drug-to-Antibody Ratio (DAR) | 1. Variability in Starting Materials: Inconsistent quality of the antibody or linker-payload. 2. Inconsistent Reaction Conditions: Fluctuations in temperature, pH, or reaction time. 3. Inefficient Mixing at Scale: Poor mixing can lead to localized areas of high reactant concentration. | 1. Quality Control of Starting Materials: - Implement rigorous testing of incoming antibody and linker-payload batches. 2. Tighten Process Control: - Precisely control reaction temperature, pH, and incubation times. - Characterize the mixing dynamics of the larger reaction vessel. 3. Purification Optimization: - Use Hydrophobic Interaction Chromatography (HIC) to separate different DAR species if a more homogeneous product is required. |
| Low Yield After Purification | 1. Precipitation/Aggregation: Significant loss of product due to the formation of insoluble aggregates. 2. Non-specific Binding to Chromatography Resins: The increased hydrophobicity of the ADC can cause it to bind irreversibly to purification columns. 3. Linker Instability: Cleavage of the CL2A linker during purification can lead to loss of the SN-38 payload. | 1. Address Aggregation: - Implement the troubleshooting steps for high aggregation. 2. Optimize Chromatography: - For HIC, screen different resins and elution conditions to improve recovery. - Consider alternative purification methods if binding is a persistent issue. 3. Ensure Linker Stability: - Maintain purification process conditions (pH, temperature) within the known stability range of the CL2A linker. |
| Presence of Free SN-38 in Final Product | 1. Linker Cleavage: Instability of the CL2A linker during processing or storage. 2. Inefficient Purification: The purification process is not adequately removing unconjugated linker-payload. | 1. Investigate Linker Stability: - Analyze samples at various process points to identify where linker cleavage is occurring. - Adjust buffer conditions or temperature to enhance stability. 2. Enhance Purification: - Optimize the purification steps (e.g., tangential flow filtration, chromatography) to improve the clearance of small molecules. |
Experimental Protocols
Protocol 1: Determination of Aggregation by Size Exclusion Chromatography (SEC)
This protocol outlines the use of SEC to quantify high molecular weight species (aggregates) in a this compound sample.
-
System Preparation:
-
Equilibrate the SEC column (e.g., TSKgel G3000SWxl) with the mobile phase (typically the ADC's formulation buffer or phosphate-buffered saline) at a constant flow rate (e.g., 0.5 mL/min).
-
Ensure the system is stable with a flat baseline.
-
-
Sample Preparation:
-
Dilute the this compound ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Filter the sample through a low-protein-binding 0.22 µm filter.
-
-
Data Acquisition:
-
Inject a known volume of the prepared sample (e.g., 50 µL) onto the SEC column.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the monomer and any high molecular weight species (aggregates) that elute before the main monomer peak.
-
Calculate the percentage of aggregate as: (Aggregate Peak Area / Total Peak Area) * 100.
-
Protocol 2: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
This protocol describes the use of HIC to separate ADC species based on the number of conjugated SN-38 molecules, allowing for the calculation of the average DAR.
-
System Preparation:
-
Equilibrate the HIC column (e.g., Tosoh TSKgel Butyl-NPR) with a high-salt mobile phase A (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Prepare a low-salt mobile phase B (e.g., 50 mM sodium phosphate, pH 7.0).
-
-
Sample Preparation:
-
Dilute the this compound ADC sample to approximately 1 mg/mL in mobile phase A.
-
-
Data Acquisition:
-
Inject the sample onto the equilibrated column.
-
Elute the bound ADC using a linear gradient from high salt (mobile phase A) to low salt (mobile face B). ADC species with higher DARs will be more hydrophobic and will elute later (at lower salt concentrations).
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4, etc.). The area of each peak is proportional to the relative abundance of that species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i), where i represents each DAR species.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound ADC leading to tumor cell apoptosis.
General ADC Production Scale-Up Workflow
References
- 1. contractpharma.com [contractpharma.com]
- 2. pharmacompass.com [pharmacompass.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: The Role of PEG in CL2A-Linked ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth information on the impact of the polyethylene glycol (PEG) moiety within the CL2A linker on the pharmacokinetics (PK) of antibody-drug conjugates (ADCs). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the PEG moiety in an ADC linker like CL2A?
A1: The PEG moiety in an ADC linker serves several critical functions to improve the overall performance of the ADC.[1][][3] PEG is a hydrophilic, biocompatible, and chemically inert polymer that, when incorporated into a linker, can:[1][]
-
Enhance Hydrophilicity: Many cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC and rapid clearance from circulation. The hydrophilic PEG chain helps to counteract this, improving the solubility and stability of the entire ADC molecule.
-
Improve Pharmacokinetics: By increasing the hydrodynamic volume of the ADC, the PEG moiety creates a "hydration shell" that shields it from non-specific uptake and clearance by the reticuloendothelial system. This leads to a longer circulation half-life, increased plasma concentration, and greater area under the plasma concentration-time curve (AUC).
-
Reduce Immunogenicity: The PEG shield can mask potential epitopes on the payload or linker, reducing the likelihood of an immune response against the ADC.
-
Enable Higher Drug-to-Antibody Ratios (DARs): The improved solubility conferred by PEG allows for the attachment of a higher number of drug molecules per antibody without causing aggregation, which can enhance the potency of the ADC.
Q2: What is the specific structure of the CL2A linker and its PEG component?
A2: The CL2A linker is a cleavable linker that contains a PEG8 (eight ethylene glycol units) moiety. It is designed to be stable in circulation but to release the cytotoxic payload, such as SN-38, under specific conditions, often leveraging pH sensitivity. The CL2A linker is notably used in the FDA-approved ADC, sacituzumab govitecan (Trodelvy®). The PEG component in the CL2A linker contributes to the water solubility of the overall linker-drug conjugate.
Q3: How does varying the PEG chain length in a linker impact ADC pharmacokinetics?
A3: The length of the PEG chain has a significant and direct impact on the pharmacokinetic properties of an ADC. Generally, increasing the PEG chain length leads to:
-
Decreased Clearance: Longer PEG chains are more effective at shielding the ADC from clearance mechanisms, resulting in a lower clearance rate.
-
Increased Exposure: Consequently, ADCs with longer PEG chains typically exhibit higher plasma concentrations and overall exposure (AUC).
-
Improved Tolerability: By reducing non-specific uptake and clearance, longer PEG chains can lead to better tolerability and a more favorable safety profile.
However, there is a point of diminishing returns. Studies have shown that beyond a certain length (e.g., PEG8 or PEG12), further increases in PEG chain length may have a less pronounced effect on improving PK parameters.
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR) and Poor Conjugation Efficiency
-
Symptoms:
-
UV/Vis or Mass Spectrometry analysis reveals a lower average DAR than anticipated.
-
Hydrophobic Interaction Chromatography (HIC) shows a dominant peak corresponding to unconjugated antibody or low-DAR species.
-
-
Possible Causes & Solutions:
-
Hydrophobicity of the Linker-Payload: The cytotoxic drug and a portion of the linker can be highly hydrophobic, leading to poor solubility in aqueous conjugation buffers and reducing the efficiency of the conjugation reaction.
-
Solution: The CL2A linker incorporates a PEG8 moiety to improve solubility. If you are using a custom linker, consider incorporating a hydrophilic polymer like PEG. For highly hydrophobic payloads, you may need to optimize the conjugation buffer with a limited amount of an organic co-solvent (e.g., DMSO), being careful not to denature the antibody.
-
-
Steric Hindrance: A long PEG chain, while beneficial for solubility, can sometimes cause steric hindrance, preventing the reactive groups from efficiently coming together.
-
Solution: If steric hindrance is suspected, screen a panel of linkers with varying PEG lengths to find the optimal balance between hydrophilicity and reaction efficiency.
-
-
Issue 2: ADC Aggregation During or After Conjugation
-
Symptoms:
-
Visible precipitation during the conjugation reaction or upon storage.
-
Size Exclusion Chromatography (SEC) analysis shows the presence of high molecular weight species.
-
-
Possible Causes & Solutions:
-
Insufficient Hydrophilicity: The primary cause of aggregation is often the hydrophobicity of the payload, especially at higher DARs.
-
Solution: The PEG moiety in the CL2A linker is designed to mitigate this. Ensure that your linker design provides sufficient hydrophilicity to counteract the payload's properties. Using monodisperse PEG linkers can also contribute to a more homogeneous and stable ADC product.
-
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can influence protein stability and aggregation.
-
Solution: Optimize the pH and buffer composition for both the conjugation reaction and the final formulation of the ADC.
-
-
Data Presentation
Table 1: Impact of PEG Chain Length on ADC Clearance
| Linker Moiety | PEG Units | Clearance (mL/kg/day) | Reference |
| Acetyl (No PEG) | 0 | ~45 | |
| PEG2 | 2 | ~35 | |
| PEG4 | 4 | ~15 | |
| PEG8 | 8 | <5 | |
| PEG12 | 12 | <5 | |
| PEG24 | 24 | <5 |
This table summarizes data from preclinical studies and illustrates the general trend of decreasing clearance with increasing PEG chain length.
Table 2: Pharmacokinetic Parameters of ADCs with Varying PEG Lengths
| ADC Construct | Key Feature | Cmax (µg/mL) | AUC (µg·day/mL) | Half-life (days) | Reference |
| ADC-NoPEG | No PEG linker | Lower | Lower | Shorter | |
| ADC-PEG4 | Short PEG chain | Intermediate | Intermediate | Intermediate | |
| ADC-PEG8 | Medium PEG chain | Higher | Higher | Longer | |
| ADC-PEG12 | Longer PEG chain | Higher | Higher | Longer |
This table provides a qualitative summary of how key pharmacokinetic parameters are affected by the inclusion and length of a PEG moiety in the ADC linker.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of a PEGylated ADC
Objective: To determine the pharmacokinetic profile of an ADC containing a PEGylated linker (e.g., CL2A) in a relevant animal model (e.g., Sprague-Dawley rats).
Materials:
-
Test ADC (e.g., ADC-CL2A-Payload)
-
Control (e.g., unconjugated antibody)
-
Sprague-Dawley rats (or other appropriate species)
-
Sterile PBS for injection
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
ELISA or LC-MS/MS instrumentation for ADC quantification
Methodology:
-
Animal Dosing:
-
Administer a single intravenous (IV) dose of the test ADC and the control antibody to separate groups of rats (n ≥ 3 per group). A typical dose might be 3 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 7 days, 14 days, 21 days).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
ADC Quantification:
-
Quantify the concentration of the total antibody or the ADC in the plasma samples using a validated ELISA method. Alternatively, LC-MS/MS can be used to quantify the conjugated antibody.
-
-
Data Analysis:
-
Plot the plasma concentration of the ADC versus time.
-
Use pharmacokinetic modeling software (e.g., two-compartment model) to calculate key PK parameters such as clearance, volume of distribution, half-life, and AUC.
-
Visualizations
Caption: Impact of PEG moiety in CL2A on ADC pharmacokinetics.
Caption: Workflow for an in vivo pharmacokinetic study of an ADC.
References
Validation & Comparative
A Comparative Guide to SN-38 ADC Linkers: CL2A vs. CL2 and CL2E
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of three distinct linkers used in antibody-drug conjugates (ADCs) carrying the potent topoisomerase I inhibitor, SN-38: CL2A, CL2, and CL2E. The selection of a linker is a critical determinant of an ADC's therapeutic index, influencing its stability, drug release characteristics, and ultimately, its efficacy and safety. This document summarizes key experimental data to aid in the informed selection of linkers for ADC development.
Core Principles of the Compared Linkers
The CL2 family of linkers are designed to connect SN-38 to a monoclonal antibody, typically through cysteine residues. They share a common structural backbone but differ in key components that dictate their cleavage mechanisms and stability.
-
CL2A Linker: This linker is engineered for pH-sensitive hydrolysis, enabling the release of SN-38 in the acidic tumor microenvironment and within the lysosomal compartments of cancer cells. It incorporates a short polyethylene glycol (PEG) moiety to enhance solubility. The linkage to SN-38 at the 20-position is crucial as it stabilizes the active lactone form of the drug.[1][2] Sacituzumab govitecan (Trodelvy®) is a clinically approved ADC that utilizes the CL2A linker.
-
CL2 Linker: Structurally very similar to the CL2A linker, the CL2 linker includes a phenylalanine-lysine (Phe-Lys) dipeptide, a recognition site for the lysosomal enzyme cathepsin B. However, studies have indicated that the release of SN-38 from the CL2 linker is primarily driven by pH-dependent hydrolysis, similar to the CL2A linker, rather than enzymatic cleavage.[1]
-
CL2E Linker: In contrast to CL2A and CL2, the CL2E linker is designed for enhanced stability in circulation, with drug release being predominantly dependent on cathepsin B cleavage within the target cell.[3] This design aims to minimize off-target toxicity by restricting drug release to the intracellular environment of cancer cells.
Performance Comparison: Data from Preclinical Studies
The following tables summarize quantitative data from preclinical studies, offering a side-by-side comparison of the stability, in vitro cytotoxicity, and in vivo efficacy of ADCs employing these linkers.
Table 1: Linker Stability in Human Serum
| Linker | Half-life in Human Serum | Primary Release Mechanism | Reference |
| CL2A | ~ 1 day | pH-sensitive hydrolysis | [4] |
| CL2 | ~ 1 day | pH-sensitive hydrolysis | |
| CL2E | > 10 days | Cathepsin B cleavage |
Table 2: In Vitro Cytotoxicity of SN-38 ADCs
| Antibody | Cell Line | Linker | IC50 (nM) | Reference |
| hRS7 (anti-Trop-2) | Capan-1 (Pancreatic) | CL2A | 9 | |
| CL2E | 132 | |||
| Calu-3 (Lung) | CL2A | 20 | ||
| CL2E | 242 | |||
| hMN-14 (anti-CEACAM5) | LS174T (Colorectal) | CL2A | Superior efficacy observed | |
| CL2E | Less efficacious than CL2A | |||
| hLL2 (epratuzumab, anti-CD22) | Raji (Lymphoma) | CL2A | 3.2 | |
| CL2E | 135.8 |
Table 3: In Vivo Efficacy of hRS7-SN-38 ADCs in Xenograft Models
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and free SN-38. Untreated cells serve as a negative control.
-
Incubation: The plates are incubated for a period of 72 to 120 hours, depending on the cell line's doubling time.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a four-parameter logistic curve.
Linker Stability Assay in Human Serum
-
Incubation: The ADC is incubated in human serum at 37°C for various time points.
-
Sample Preparation: At each time point, an aliquot is taken, and the proteins are precipitated (e.g., with acetonitrile). The sample is then centrifuged to separate the supernatant containing the released drug from the protein pellet containing the intact ADC.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of released SN-38.
-
Data Analysis: The percentage of released drug over time is plotted, and the half-life (t½) of the linker is calculated.
In Vivo Xenograft Efficacy Study
-
Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with human cancer cells.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups and receive intravenous injections of the ADC, a control ADC, vehicle, or a relevant chemotherapeutic agent at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.
-
Monitoring: Animal body weight and general health are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size, and the tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group. Survival curves can also be generated and analyzed.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the chemical structures of the linkers, their respective drug release mechanisms, and a typical experimental workflow for evaluating ADC efficacy.
References
- 1. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–Drug Conjugate Sacituzumab Govitecan Drives Efficient Tissue Penetration and Rapid Intracellular Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
A Comparative Guide to Cleavable Linkers for Antibody-Drug Conjugates: CL2A-SN-38 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the CL2A-SN-38 linker system with other prevalent cleavable linkers used in the development of antibody-drug conjugates (ADCs). By examining their mechanisms of action, performance data, and the experimental protocols for their evaluation, this document aims to equip researchers with the necessary information to make informed decisions in the design and development of next-generation ADCs.
Introduction to Cleavable Linkers in ADCs
Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects these two components, is a critical element that dictates the ADC's stability in circulation and the efficiency of payload release at the tumor site. Cleavable linkers are designed to be stable in the bloodstream and to release the payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells, such as changes in pH or the presence of specific enzymes.[1] This targeted drug release mechanism is crucial for maximizing anti-tumor efficacy while minimizing off-target toxicities.[]
This guide focuses on the CL2A linker, which is utilized in the FDA-approved ADC Sacituzumab govitecan (Trodelvy®) to deliver the topoisomerase I inhibitor SN-38.[3] We will compare its characteristics and performance with other widely used cleavable linker technologies, including protease-cleavable, disulfide, and other acid-labile linkers.
Overview of Cleavable Linker Technologies
This compound: A pH-Sensitive Carbonate Linker
The CL2A linker is a hydrolyzable linker that connects the antibody to the payload SN-38.[4] Its design incorporates a short polyethylene glycol (PEG) segment to enhance water solubility.[4] The key feature of the CL2A linker is its pH-sensitive carbonate bond, which is more susceptible to hydrolysis in the acidic environment of the tumor microenvironment and within cellular lysosomes (pH 4.5-5.0) compared to the physiological pH of the blood (pH 7.4). This pH-dependent cleavage facilitates the release of the active SN-38 payload in the vicinity of and within cancer cells.
Protease-Cleavable Linkers (e.g., Valine-Citrulline)
Protease-cleavable linkers are among the most successful classes of cleavable linkers and are designed to be substrates for lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells. The most common example is the valine-citrulline (vc) dipeptide linker. Following internalization of the ADC, it is trafficked to the lysosome where cathepsin B cleaves the peptide bond, initiating the release of the payload.
Disulfide Linkers
Disulfide linkers exploit the difference in redox potential between the extracellular environment and the intracellular cytoplasm. The concentration of reducing agents, particularly glutathione (GSH), is significantly higher inside the cell. This high intracellular GSH concentration reduces the disulfide bond in the linker, leading to its cleavage and the release of the payload.
Hydrazone Linkers
Hydrazone linkers are another type of acid-labile linker. They are designed to be stable at neutral pH but hydrolyze under the acidic conditions found in endosomes and lysosomes. This pH-dependent hydrolysis leads to the cleavage of the linker and the release of the cytotoxic drug.
Comparative Performance Data
The following tables summarize available quantitative data on the performance of ADCs utilizing this compound and other cleavable linkers.
Disclaimer: The data presented below are compiled from various studies. A direct, head-to-head comparison of these different linker-payload combinations under identical experimental conditions (e.g., same antibody, same cell line) is limited in the published literature. Therefore, these tables should be interpreted with caution as they represent an indirect comparison.
In Vitro Cytotoxicity (IC50 Values)
| Linker-Payload | Antibody Target | Cell Line | IC50 (nM) | Reference |
| This compound | TROP-2 | Various | ~1.0 - 6.0 | |
| vc-MMAE | Various | Various | Sub-nanomolar to low nanomolar | |
| Disulfide-DM1 | Various | Various | Sub-nanomolar to low nanomolar | |
| Hydrazone-Calicheamicin | CD33 | HL-60 | ~0.05 |
Plasma Stability
| Linker Type | Preclinical Species | Stability Metric | Value | Reference |
| CL2A | Human Serum | Half-life | ~1-2 days | |
| Valine-Citrulline | Human Plasma | Stable | >95% intact after 7 days | |
| Disulfide | Human Plasma | Stable | >90% intact after 7 days | |
| Hydrazone | Human Plasma | Variable | Can show premature release |
In Vivo Efficacy (Tumor Growth Inhibition)
| Linker-Payload | Antibody Target | Xenograft Model | Efficacy | Reference |
| This compound | TROP-2 | Various solid tumors | Significant tumor growth inhibition | |
| vc-MMAE | CD30 | Anaplastic Large Cell Lymphoma | Tumor regression | |
| Disulfide-DM4 | FRα | Ovarian Cancer | Significant anti-tumor activity |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of ADCs with cleavable linkers.
In Vitro Cytotoxicity Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a panel of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a relevant isotype control ADC, and the free payload in complete cell culture medium. Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Plasma Stability Assay
Objective: To evaluate the stability of the ADC and the rate of premature payload release in plasma.
Protocol:
-
Incubation: Incubate the ADC at a final concentration of 1 mg/mL in plasma (human, mouse, rat, cynomolgus monkey) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Sample Preparation: At each time point, quench the reaction and process the samples. For measuring the average drug-to-antibody ratio (DAR), the ADC can be captured using protein A beads. For measuring the free payload, plasma proteins can be precipitated with an organic solvent like acetonitrile.
-
Analysis:
-
DAR Measurement: Analyze the captured ADC by hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR. A decrease in DAR over time indicates linker cleavage.
-
Free Payload Measurement: Analyze the supernatant containing the free payload by LC-MS/MS to quantify the amount of prematurely released drug.
-
-
Data Analysis: Plot the average DAR or the concentration of free payload over time to determine the stability profile and half-life of the ADC in plasma.
Bystander Effect Assay (Co-culture Method)
Objective: To assess the ability of the ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Protocol:
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cell line.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC. Include monocultures of each cell line as controls.
-
Incubation: Incubate the plates for 72 to 120 hours.
-
Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the number of viable fluorescently labeled antigen-negative cells.
-
Data Analysis: Compare the viability of the antigen-negative cells in the co-culture to their viability in monoculture at the same ADC concentrations to determine the extent of the bystander killing effect.
In Vivo Efficacy Study (Subcutaneous Xenograft Model)
Objective: To evaluate the anti-tumor efficacy and tolerability of the ADC in a preclinical animal model.
Protocol:
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, ADC at different dose levels). Administer the treatments intravenously.
-
Monitoring: Monitor tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: The study is typically terminated when the tumors in the control group reach a specified size or if signs of toxicity are observed.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each ADC-treated group compared to the vehicle control group.
Conclusion
The choice of a cleavable linker is a critical decision in the design of an ADC, with profound implications for its therapeutic index. The this compound linker system, with its pH-sensitive cleavage mechanism, has demonstrated clinical success, particularly for payloads like SN-38 that have moderate potency. Other linker technologies, such as the protease-cleavable valine-citrulline linker and disulfide linkers, have also been successfully employed in approved ADCs.
The selection of the optimal linker depends on a multitude of factors, including the properties of the payload, the target antigen, and the specific cancer indication. A thorough in vitro and in vivo evaluation, as outlined in this guide, is essential to characterize the performance of an ADC and to select the most promising candidates for clinical development. While direct comparative data is often limited, a comprehensive understanding of the different linker technologies and their respective strengths and weaknesses can guide the rational design of more effective and safer antibody-drug conjugates.
References
- 1. adcreview.com [adcreview.com]
- 3. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
CL2A-SN-38 ADC: A Comparative Analysis of Targeting Specificity
A deep dive into the experimental validation of CL2A-SN-38 based Antibody-Drug Conjugates, with a focus on the Trop-2 targeting agent, Sacituzumab Govitecan. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of its specificity, supported by experimental data and detailed protocols.
The this compound is an advanced antibody-drug conjugate (ADC) platform that combines a potent topoisomerase I inhibitor, SN-38, with a monoclonal antibody through a cleavable linker, CL2A.[1] This system is designed for the targeted delivery of SN-38 to cancer cells, aiming to enhance therapeutic efficacy while minimizing systemic toxicity.[] The most notable clinical application of this technology is Sacituzumab Govitecan (Trodelvy®), an ADC where the humanized anti-Trop-2 antibody, hRS7, is conjugated to SN-38 via the CL2A linker.[3][4] This guide will dissect the experimental evidence validating the targeting specificity of this ADC, comparing its performance against non-targeting controls and elucidating the underlying mechanisms of action.
Mechanism of Action and Targeting Specificity
The targeting specificity of a this compound ADC is primarily conferred by the monoclonal antibody component. In the case of Sacituzumab Govitecan, the hRS7 antibody specifically binds to Trop-2, a cell-surface antigen highly expressed in a variety of epithelial cancers.[5] Upon binding to Trop-2, the ADC-antigen complex is internalized by the cancer cell. The acidic environment of the endosomes and lysosomes is thought to facilitate the cleavage of the pH-sensitive CL2A linker, releasing the SN-38 payload directly within the cell. The released SN-38 then inhibits topoisomerase I, leading to DNA damage and ultimately apoptotic cell death.
A key feature of the CL2A linker is its moderate stability, which allows for a "bystander effect." This means that some SN-38 can be released in the tumor microenvironment, enabling it to kill adjacent tumor cells that may not express the target antigen. While beneficial for overall tumor eradication, this also underscores the importance of highly specific initial targeting to concentrate the ADC within the tumor tissue.
Comparative In Vitro Cytotoxicity
To validate the targeting specificity of the hRS7-CL2A-SN-38 ADC (Sacituzumab Govitecan), its cytotoxic activity was compared against that of a non-targeting control ADC (hA20-CL2A-SN-38) and free SN-38 across various cancer cell lines with differing levels of Trop-2 expression. The hA20 antibody does not bind to the tested cancer cells.
| Cell Line | Cancer Type | Trop-2 Expression | hRS7-CL2A-SN-38 IC50 (nM) | Free SN-38 IC50 (nM) |
| Calu-3 | Lung | High | ~2.2 | < IC50 of ADC |
| Capan-1 | Pancreatic | High | Data not specified | < IC50 of ADC |
| BxPC-3 | Pancreatic | Moderate | Data not specified | < IC50 of ADC |
| COLO 205 | Colon | High | Data not specified | < IC50 of ADC |
Table 1: In vitro cytotoxicity of hRS7-CL2A-SN-38. IC50 values represent the concentration of the drug that inhibits 50% of cell growth. While specific IC50 values for all cell lines were not consistently reported in a single source, studies consistently show that free SN-38 has a lower IC50 than the ADC, and the ADC's efficacy is pronounced in Trop-2 expressing cells.
The in vitro data consistently demonstrates that while free SN-38 is more potent than the conjugated form, the hRS7-CL2A-SN-38 ADC exhibits significant cytotoxic effects in the nanomolar range against Trop-2 expressing cancer cells. The lower IC50 of free SN-38 is expected, as it can freely diffuse into cells, whereas the ADC relies on antigen-mediated internalization. The crucial evidence for targeting specificity comes from experiments where the anti-Trop-2 ADC is significantly more effective than a non-targeting control ADC in Trop-2 positive cells.
In Vivo Efficacy and Specificity
Animal xenograft models provide a more complex biological system to evaluate the targeting specificity and anti-tumor activity of ADCs. In these studies, the efficacy of hRS7-CL2A-SN-38 was compared to a non-targeting control ADC (hA20-CL2A-SN-38) and the parent drug of SN-38, irinotecan.
| Tumor Model | Treatment Group | Tumor Volume Reduction |
| COLO 205 (Colon) | hRS7-CL2A-SN-38 | Significant inhibition |
| hA20-CL2A-SN-38 (non-targeting) | Significantly less effective than hRS7-CL2A-SN-38 | |
| Saline | No inhibition | |
| Capan-1 (Pancreatic) | hRS7-CL2A-SN-38 | Significant inhibition |
| hA20-CL2A-SN-38 (non-targeting) | Significantly less effective than hRS7-CL2A-SN-38 | |
| Saline | No inhibition | |
| BxPC-3 (Pancreatic) | hRS7-CL2A-SN-38 | Significant inhibition |
| hA20-CL2A-SN-38 (non-targeting) | Significantly less effective than hRS7-CL2A-SN-38 | |
| Saline | No inhibition |
Table 2: In vivo anti-tumor efficacy of hRS7-CL2A-SN-38 in human tumor xenograft models. The specific ADC demonstrated significantly greater tumor growth inhibition compared to the non-targeting ADC and saline controls.
The in vivo studies provide compelling evidence for the targeting specificity of hRS7-CL2A-SN-38. The ADC was well-tolerated in mice and monkeys at clinically relevant doses. The significantly superior anti-tumor effect of the Trop-2 targeted ADC compared to the non-targeting control confirms that the antibody-directed delivery of SN-38 to the tumor site is the primary driver of its efficacy.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT/MTS Assay)
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of the targeted ADC (hRS7-CL2A-SN-38), non-targeting ADC (hA20-CL2A-SN-38), and free SN-38. Control wells receive vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 72-96 hours).
-
Viability Assessment: A viability reagent such as MTT or MTS is added to each well. These reagents are converted into a colored formazan product by metabolically active cells.
-
Data Analysis: The absorbance is measured using a plate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined by plotting cell viability against drug concentration.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Human cancer cells (e.g., COLO 205, Capan-1) are subcutaneously injected into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 0.2 cm³).
-
Randomization: Mice are randomized into treatment groups: targeted ADC, non-targeting ADC, and a control group (e.g., saline).
-
Treatment Administration: The respective treatments are administered to the mice, typically via intraperitoneal or intravenous injection, following a specific dosing schedule (e.g., 0.4 mg/kg twice weekly for four weeks).
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to compare the anti-tumor efficacy between the groups. At the end of the study, tumor weights may also be measured.
Conclusion
The experimental data strongly supports the targeting specificity of the this compound ADC platform, exemplified by the anti-Trop-2 ADC, Sacituzumab Govitecan. Both in vitro and in vivo studies, utilizing appropriate non-targeting controls, demonstrate that the antibody-mediated delivery of SN-38 to Trop-2 expressing cancer cells is crucial for its therapeutic activity. The design of the CL2A linker, which facilitates intracellular payload release and a bystander effect, further contributes to the potent anti-tumor efficacy of this class of ADCs. These findings validate the foundational principle of antibody-drug conjugates: to selectively deliver potent cytotoxic agents to cancer cells, thereby widening the therapeutic window and improving patient outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 5. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Crucial Choice: A Comparative Guide to the Serum Stability of SN-38 ADC Linkers
For researchers, scientists, and drug development professionals in the field of antibody-drug conjugates (ADCs), the linker connecting the antibody to the potent cytotoxic payload is a critical determinant of therapeutic success. In the context of SN-38-based ADCs, where the payload is a highly potent topoisomerase I inhibitor, ensuring linker stability in systemic circulation is paramount to maximizing efficacy and minimizing off-target toxicity. This guide provides an objective comparison of the serum stability of different SN-38 ADC linkers, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation ADCs.
The ideal ADC linker must act as a stable bridge in the bloodstream, preventing premature release of the toxic SN-38 payload that could harm healthy tissues. Upon reaching the tumor microenvironment, the linker should then be efficiently cleaved, releasing the drug to exert its cancer-killing effect. The choice of linker chemistry and the site of conjugation on the SN-38 molecule are pivotal factors influencing this delicate balance.
Comparative Serum Stability of SN-38 ADC Linkers
The following table summarizes quantitative data on the serum stability of various SN-38 ADC linkers. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.
| Linker Type | Conjugation Site on SN-38 | Cleavage Mechanism | Serum Half-life (t½) | Key Observations |
| CL2A | 20-OH | pH-sensitive (acid-labile carbonate) | ~24 hours (human serum)[1] | Moderately stable; release is triggered by the acidic tumor microenvironment.[2][3] Used in Sacituzumab govitecan.[4] |
| CL2E | 10-OH | Cathepsin B | >10 days (human serum) | Significantly more stable than CL2A.[5] Designed for intracellular release by lysosomal proteases. |
| Novel Ether Linker | 10-OH | Cathepsin B | >10 days (serum) | High serum stability achieved by linking through an ether bond at the 10-OH position. |
The Influence of Conjugation Site
A critical factor impacting the stability of SN-38 ADCs is the position on the SN-38 molecule where the linker is attached. Studies have shown that ADCs with linkers connected to the 20-OH group of the lactone ring tend to exhibit greater instability in serum. In contrast, conjugating the linker to the 10-OH position has been shown to significantly enhance stability. This is a crucial consideration for the design of novel SN-38 ADCs with improved therapeutic windows.
Experimental Protocols for Assessing Serum Stability
A standardized approach to evaluating the in vitro serum or plasma stability of SN-38 ADCs is essential for obtaining comparable and reliable data. The following outlines a general experimental protocol.
In Vitro Serum/Plasma Stability Assay
Objective: To determine the rate of drug-linker cleavage from an ADC in serum or plasma from various species over time.
Materials:
-
SN-38 ADC of interest
-
Pooled human, mouse, rat, and cynomolgus monkey serum or plasma (sodium heparin or EDTA as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical instruments (e.g., LC-MS system, ELISA plate reader)
Procedure:
-
ADC Preparation: Dilute the SN-38 ADC to a final concentration of 100 µg/mL in pre-warmed (37°C) serum or plasma from each species. A control sample should be prepared by diluting the ADC in PBS.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: Collect aliquots of the incubation mixtures at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours).
-
Sample Storage: Immediately freeze the collected aliquots at -80°C until analysis.
-
Analysis: Analyze the samples to determine the concentration of the intact ADC and/or the amount of released SN-38. Two common methods are:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use a sandwich ELISA to quantify the amount of intact ADC remaining at each time point. This involves using one antibody to capture the ADC and a second, enzyme-conjugated antibody that recognizes the payload to detect the intact conjugate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to measure the average drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates linker cleavage. The general workflow involves:
-
Immuno-capture: Isolate the ADC from the plasma matrix using affinity beads (e.g., Protein A or anti-human IgG).
-
Elution: Elute the captured ADC.
-
Analysis: Analyze the eluate by LC-MS to determine the distribution of different drug-loaded antibody species and calculate the average DAR.
-
-
Data Analysis: Plot the percentage of intact ADC or the average DAR as a function of time. The serum half-life (t½) of the linker can then be calculated from this data.
Visualizing Linker Strategies and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the different linker attachment strategies and the experimental workflow for assessing serum stability.
Caption: Comparison of SN-38 linker attachment sites and their impact on serum stability.
Caption: A generalized workflow for the in vitro assessment of SN-38 ADC serum stability.
References
- 1. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Evaluating the Bystander Effect of CL2A-SN-38: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the nuances of antibody-drug conjugate (ADC) payloads is critical for designing effective cancer therapies. A key characteristic influencing an ADC's efficacy, particularly in heterogeneous tumors, is the "bystander effect" – the ability of a released cytotoxic payload to kill neighboring antigen-negative cancer cells. This guide provides a comparative evaluation of the bystander effect of CL2A-SN-38 relative to other common ADC payloads, supported by experimental data and detailed protocols.
The bystander effect is a crucial mechanism of action for ADCs, as it can overcome the challenges of heterogeneous antigen expression within a tumor. The ideal payload should be potent, able to permeate cell membranes to affect adjacent cells, and linked to the antibody by a system that allows for its release in the tumor microenvironment. This compound, the payload component of the ADC Sacituzumab Govitecan, has demonstrated a significant bystander effect. This is attributed to the properties of both the SN-38 payload and the CL2A linker.
SN-38 is the active metabolite of irinotecan and a potent topoisomerase I inhibitor. Its mechanism of action involves trapping the DNA-topoisomerase I complex, which leads to double-strand DNA breaks during replication and ultimately apoptosis. The CL2A linker is designed to be stable in circulation but is susceptible to hydrolysis in the acidic tumor microenvironment, allowing for the release of SN-38 to exert its cytotoxic effects on both target and neighboring cells.
Comparative Analysis of Payload Bystander Effects
The extent of the bystander effect is influenced by several factors, including the physicochemical properties of the payload, the stability of the linker, and the rate of payload release. Here, we compare the bystander potential of SN-38 with other commonly used ADC payloads.
| Payload | Mechanism of Action | Bystander Effect Potential | Key Characteristics Influencing Bystander Effect |
| SN-38 | Topoisomerase I inhibitor | High | Moderately lipophilic, allowing for cell membrane permeability. The CL2A linker's pH-sensitivity facilitates extracellular release in the tumor microenvironment. |
| MMAE (Monomethyl Auristatin E) | Tubulin inhibitor | High | Highly membrane-permeable, enabling efficient diffusion to neighboring cells. Often used with cleavable linkers (e.g., vc). |
| MMAF (Monomethyl Auristatin F) | Tubulin inhibitor | Low to Moderate | Less membrane-permeable than MMAE due to a charged C-terminal, resulting in a more localized effect. |
| PBD Dimers (Pyrrolobenzodiazepine) | DNA cross-linking agent | High | Potent DNA-damaging agents with good cell permeability, leading to a strong bystander effect. |
| DXd (Deruxtecan) | Topoisomerase I inhibitor | High | A potent topoisomerase I inhibitor with high membrane permeability, contributing to a robust bystander effect. |
| DM1/DM4 (Maytansinoids) | Tubulin inhibitor | Low | Generally considered to have a limited bystander effect due to lower membrane permeability. |
Experimental Protocols for Evaluating the Bystander Effect
The bystander effect of ADCs is typically evaluated using in vitro assays, primarily the co-culture assay and the conditioned medium transfer assay.
Co-culture Bystander Assay
This assay directly assesses the ability of an ADC to kill antigen-negative cells when they are grown together with antigen-positive cells.
Protocol:
-
Cell Seeding:
-
Antigen-positive (e.g., SK-BR-3 for HER2-targeted ADCs) and antigen-negative (e.g., MCF7) cells are seeded in the same wells of a 96-well plate.[1]
-
Antigen-negative cells are often engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.
-
The ratio of antigen-positive to antigen-negative cells can be varied to assess the dependency of the bystander effect on the proportion of target cells.
-
-
ADC Treatment:
-
A dilution series of the ADC is added to the co-culture.
-
Controls should include untreated co-cultures, as well as monocultures of both cell types with and without ADC treatment.
-
-
Incubation:
-
The plate is incubated for a period of 72-96 hours to allow for ADC processing and payload-induced cytotoxicity.
-
-
Quantification:
-
The viability of the antigen-negative cells is quantified using methods such as fluorescence microscopy or flow cytometry to count the number of surviving fluorescently labeled cells.[2]
-
The bystander effect is determined by the reduction in the viability of antigen-negative cells in the co-culture compared to their viability in monoculture at the same ADC concentration.
-
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the culture medium and can subsequently kill bystander cells.
Protocol:
-
Generation of Conditioned Medium:
-
Treatment of Bystander Cells:
-
Antigen-negative cells are seeded in a separate 96-well plate.
-
The conditioned medium is then transferred to the wells containing the antigen-negative cells.[1]
-
Controls should include antigen-negative cells treated with fresh medium and medium from untreated antigen-positive cells.
-
-
Incubation:
-
The plate is incubated for 72-96 hours.
-
-
Quantification:
-
The viability of the antigen-negative cells is assessed using standard cell viability assays such as MTT or CellTiter-Glo.
-
A significant reduction in the viability of cells treated with conditioned medium from ADC-treated antigen-positive cells indicates a bystander effect.
-
Visualizing the Mechanisms
To better understand the processes involved in the bystander effect, the following diagrams illustrate the experimental workflows and the signaling pathway of SN-38.
Caption: In Vitro Bystander Effect Assay Workflows.
Caption: SN-38 Signaling Pathway.
Conclusion
The bystander effect is a critical attribute of ADCs that can significantly enhance their therapeutic efficacy, especially in the context of tumor heterogeneity. This compound demonstrates a potent bystander effect due to the favorable characteristics of both the SN-38 payload and the CL2A linker. When selecting a payload for ADC development, a thorough evaluation of its bystander potential through robust in vitro and in vivo models is essential. This comparative guide provides a framework for researchers to understand and assess the bystander effect of this compound in relation to other payloads, aiding in the rational design of next-generation ADCs.
References
A Comparative Guide to the In Vivo Efficacy of SN-38 Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor with significantly greater antitumor activity than its parent drug. However, its clinical utility is hampered by poor water solubility and severe toxicity. To overcome these limitations, various drug delivery systems have been developed to enhance the therapeutic index of SN-38. This guide provides an objective comparison of the in vivo efficacy of different SN-38 delivery systems, supported by experimental data from preclinical studies.
In Vivo Efficacy Comparison
The following table summarizes the in vivo efficacy of various SN-38 delivery systems compared to conventional irinotecan treatment. The data is compiled from multiple studies and presented to facilitate a cross-platform comparison.
| Delivery System | Cancer Model | Dosage (SN-38 Equivalent) | Key Efficacy Endpoints | Reference |
| Polymeric Nanoparticles | ||||
| SN38-TS NPs (Tocopherol Succinate Conjugate) | Neuroblastoma Xenograft | 8, 16 doses | Superior to irinotecan (40 doses), with cures observed in all NP arms.[1] | [1] |
| HSA-PLA (SN-38) Nanoparticles | 4T1 and MDA-MB-231 Tumor-bearing Mice | Not specified | Enhanced therapeutic efficacy compared to irinotecan.[2] | [2] |
| EZN-2208 (PEGylated SN-38) | MX-1 Breast, MiaPaCa-2 Pancreatic, HT-29 Colon Carcinoma Xenografts | Not specified | More efficacious than CPT-11 at MTD, with some cases of tumor eradication. Showed marked activity in a CPT-11-refractory model.[3] | |
| Liposomal Formulations | ||||
| SN38-PA Liposome (Palmitic Acid Prodrug) | S180 Sarcoma Xenograft | Not specified | 1.61 times higher antitumor inhibition rate than CPT-11. | |
| SN38-loaded Targeted Liposomes | MCF7 Breast Cancer Xenograft | 10 mg/kg | Selectively targeted MCF7 tumors. | |
| Antibody-Drug Conjugates (ADCs) | ||||
| Sacituzumab Govitecan (hRS7-SN-38) | Capan-1 Pancreatic, NCI-N87 Gastric Xenografts | Not specified | Delivers 20- to 136-fold more SN-38 to tumors than irinotecan. | |
| Epratuzumab-SN-38 (Anti-CD22) | Ramos Lymphoma Xenograft | Not specified | More efficacious than a nonbinding, irrelevant IgG-SN-38 conjugate, eliminating a majority of well-established xenografts. | |
| Other Systems | ||||
| OxPt/SN38 (Core-Shell Nanoparticle) | CT26 Colorectal, Pancreatic Tumor Models | Not specified | TGI of 98.6% and 33.3% cure rate in the CT26 model when combined with αPD-L1. | |
| SN-38 Nanocrystals (SN-38/NCs-A) | H22 Hepatoma Xenograft | Not specified | Significant inhibition of tumor growth compared to SN-38 solution and larger nanocrystals. |
Key Findings from In Vivo Studies
Several key themes emerge from the collective in vivo data:
-
Enhanced Tumor Accumulation: Nanoparticle and liposomal formulations of SN-38 consistently demonstrate superior accumulation in tumor tissues compared to systemically administered irinotecan. For instance, SN38-TS nanoparticles led to a ~200-fold higher concentration of SN-38 in neuroblastoma tumors at 4 hours post-treatment compared to oral irinotecan. Similarly, the antibody-drug conjugate Sacituzumab Govitecan delivered up to 136-fold more SN-38 to tumors than irinotecan.
-
Improved Efficacy and Survival: The enhanced drug delivery translates to improved antitumor efficacy. Studies across various cancer models, including neuroblastoma, breast, pancreatic, and colon cancer, have shown that SN-38 delivery systems lead to greater tumor growth inhibition and, in some cases, complete tumor regression and cures, outperforming standard irinotecan therapy.
-
Reduced Systemic Toxicity: A significant advantage of targeted delivery systems is the potential to reduce the systemic toxicity associated with free SN-38. Studies have reported that nanoparticle-treated mice showed no evidence of toxicity, as indicated by stable body weight and normal blood counts. Liposomal formulations have also been shown to ameliorate the platelet reduction seen with SN-38 solution.
-
Overcoming Drug Resistance: Formulations like EZN-2208 have shown efficacy in tumor models that have developed resistance to irinotecan, suggesting that novel delivery strategies can overcome mechanisms of resistance.
Experimental Protocols
A generalized experimental workflow for evaluating the in vivo efficacy of SN-38 delivery systems is outlined below. Specific details may vary between studies.
Animal Models and Tumor Implantation
-
Animal Strains: Commonly used immunocompromised mouse strains include athymic nude mice (nu/nu) or SCID mice for xenograft models.
-
Cell Lines: A variety of human cancer cell lines are used, such as neuroblastoma (SK-N-BE(2)), breast cancer (4T1, MDA-MB-231, MCF7), pancreatic cancer (MiaPaCa-2), and colon cancer (HT-29).
-
Tumor Implantation: Tumor cells are typically harvested during their exponential growth phase and injected subcutaneously into the flank of the mice. Tumor growth is monitored regularly using calipers.
Drug Administration and Dosing
-
Routes of Administration: Delivery systems are most commonly administered intravenously (i.v.), while irinotecan may be given intravenously or orally.
-
Dosing Schedule: Dosing schedules vary significantly between studies and are often determined based on maximum tolerated dose (MTD) studies. Regimens can range from single doses to multiple injections over several weeks.
Efficacy Evaluation
-
Tumor Growth Inhibition (TGI): Tumor volume is measured periodically throughout the study. TGI is calculated as the percentage of tumor growth inhibition in treated groups compared to a control (vehicle-treated) group.
-
Survival Analysis: In some studies, animals are monitored for survival, and Kaplan-Meier survival curves are generated.
-
Pharmacokinetic Analysis: To determine the concentration of SN-38 in plasma and tumor tissue, samples are collected at various time points after administration and analyzed using techniques like high-performance liquid chromatography (HPLC).
-
Biodistribution Studies: To visualize the accumulation of the delivery system in different organs, fluorescently labeled nanoparticles or conjugates can be used, and their distribution is monitored using in vivo imaging systems.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo efficacy study of an SN-38 delivery system.
Caption: Experimental workflow for in vivo efficacy studies.
Signaling Pathway of SN-38
SN-38 exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme essential for DNA replication and transcription. The following diagram illustrates this mechanism of action.
Caption: Mechanism of action of SN-38.
References
- 1. Nanoparticle Delivery of an SN38 Conjugate is More Effective Than Irinotecan in a Mouse Model of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Albumin-based nanoparticles encapsulating SN-38 demonstrate superior antitumor efficacy compared to irinotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Novel Delivery of SN38 Markedly Inhibits Tumor Growth in Xenografts, Including a Camptothecin-11–Refractory Model | Semantic Scholar [semanticscholar.org]
The CL2A Linker: A Strategic Advantage for Antibody-Drug Conjugates with Moderately Toxic Payloads
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical decision that profoundly influences its therapeutic index. The CL2A linker, a pH-sensitive cleavable linker, has emerged as a compelling option, particularly for ADCs armed with moderately toxic payloads. This guide provides an objective comparison of the CL2A linker's performance against other alternatives, supported by experimental data, to illuminate its advantages in achieving a balance between stability, payload release, and therapeutic efficacy.
The ideal ADC linker must be stable enough to prevent premature payload release in systemic circulation, thereby minimizing off-target toxicity, yet labile enough to efficiently release the cytotoxic agent within the tumor microenvironment.[1] The CL2A linker's design addresses this challenge through a hydrolyzable carbonate bond that is sensitive to the acidic conditions often found in the tumor microenvironment and within cellular lysosomes.[2][3] This mechanism of action, coupled with a moderate stability profile, offers distinct advantages when paired with payloads of moderate toxicity, such as the topoisomerase I inhibitor SN-38.[4]
Comparative Analysis of Linker Performance
The selection of a linker has a direct impact on the stability, efficacy, and safety profile of an ADC. The following tables provide a summary of quantitative data to compare the CL2A linker with other commonly used linker technologies.
Table 1: Comparison of Linker Stability in Human Plasma
| Linker Type | Example Linker | Cleavage Mechanism | Half-life (t½) in Human Serum/Plasma | Key Characteristics |
| pH-Sensitive Carbonate | CL2A | Hydrolysis (pH-sensitive) | ~1 day [5] | Moderately stable; facilitates payload release in the acidic tumor microenvironment. |
| pH-Sensitive Hydrazone | Phenylketone-derived | Hydrolysis (pH-sensitive) | ~2 days | One of the first pH-sensitive linkers; stability can be variable. |
| pH-Sensitive Silyl Ether | - | Hydrolysis (pH-sensitive) | >7 days | Offers enhanced stability compared to other pH-sensitive linkers. |
| Protease-Cleavable | Val-Cit (vc) | Enzymatic (e.g., Cathepsin B) | >10 days (for CL2E, a stable variant) | High plasma stability; relies on protease expression in tumor cells. |
| Non-Cleavable | SMCC | Proteolytic Degradation | High (e.g., 9.9-10.4 days for related ADCs) | Very stable; payload released after antibody degradation in the lysosome. |
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
| ADC | Target | Linker | Payload | Cell Line | IC50 (nM) |
| hRS7-CL2A-SN-38 (Sacituzumab govitecan) | Trop-2 | CL2A | SN-38 | Capan-1 (Pancreatic) | 9 |
| hRS7-CL2E-SN-38 | Trop-2 | CL2E (Protease-cleavable) | SN-38 | Capan-1 (Pancreatic) | 132 |
| hRS7-CL2A-SN-38 (Sacituzumab govitecan) | Trop-2 | CL2A | SN-38 | Calu-3 (Lung) | 20 |
| hRS7-CL2E-SN-38 | Trop-2 | CL2E (Protease-cleavable) | SN-38 | Calu-3 (Lung) | 242 |
| hLL2-CL2A-SN-38 | CD22 | CL2A | SN-38 | Raji (Lymphoma) | 3.2 |
| hLL2-CL2E-SN-38 | CD22 | CL2E (Protease-cleavable) | SN-38 | Raji (Lymphoma) | 135.8 |
| hLL1-CL2A-SN-38 | CD74 | CL2A | SN-38 | A-375 (Melanoma) | 5 |
| hLL1-CL2E-SN-38 | CD74 | CL2E (Protease-cleavable) | SN-38 | A-375 (Melanoma) | 34 |
Note: IC50 values can vary depending on the experimental conditions and cell line characteristics. The data presented here is for comparative purposes.
The Advantage of Moderate Stability for Moderately Toxic Payloads
A key advantage of the CL2A linker lies in its "moderately stable" nature, which proves particularly beneficial when combined with moderately toxic payloads like SN-38. Unlike highly potent payloads that require extremely stable linkers to avoid systemic toxicity, moderately toxic payloads allow for a wider therapeutic window.
The approximately one-day half-life of the CL2A linker in circulation strikes a crucial balance. It is stable enough to deliver a significant portion of the ADC to the tumor site, but its gradual hydrolysis can lead to a sustained release of the payload in the tumor microenvironment. This controlled release mechanism is thought to contribute to the efficacy of ADCs like Sacituzumab govitecan.
Furthermore, the less stable nature of the CL2A linker compared to highly stable linkers like CL2E has been shown to result in superior efficacy in preclinical models. This suggests that a more rapid release of a moderately toxic payload within the tumor can be more effective than a slower, more sustained release of the same payload from a more stable linker.
The Role of SN-38 and the Bystander Effect
SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor with moderate cytotoxicity, typically exhibiting IC50 values in the nanomolar range against various cancer cell lines. Its moderate potency is a key factor that enables the use of a less stable linker like CL2A without inducing unacceptable systemic toxicity.
The release of SN-38 in the tumor microenvironment can also lead to a significant "bystander effect," where the payload diffuses from the target cell to kill neighboring, antigen-negative cancer cells. This is particularly advantageous in treating heterogeneous tumors with varied antigen expression. The physicochemical properties of SN-38 allow it to cross cell membranes and exert its cytotoxic effects on adjacent cells.
Experimental Protocols
To aid researchers in their evaluation of ADC linkers, detailed methodologies for key experiments are provided below.
In Vitro Plasma Stability Assay
Objective: To determine the rate of payload deconjugation from an ADC in plasma.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload. This can be achieved through methods such as ELISA or liquid chromatography-mass spectrometry (LC-MS).
-
The rate of deconjugation and the half-life of the linker can be calculated from the decrease in the amount of intact ADC over time.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of an ADC in killing cancer cells.
Methodology:
-
Plate cancer cells of interest in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Assess cell viability using a suitable assay, such as MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
Bystander Effect Assay (Co-culture Method)
Objective: To assess the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Methodology:
-
Genetically label antigen-negative cells (e.g., with GFP) to distinguish them from antigen-positive cells.
-
Co-culture a mixture of antigen-positive and antigen-negative cells at a defined ratio (e.g., 1:1).
-
Treat the co-culture with serial dilutions of the ADC.
-
After a suitable incubation period (e.g., 72-96 hours), use flow cytometry or high-content imaging to quantify the viability of both the antigen-positive and antigen-negative cell populations.
-
An increase in the killing of antigen-negative cells in the presence of antigen-positive cells and the ADC, compared to controls, indicates a bystander effect.
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the mechanism of action of an ADC with a CL2A linker and the experimental workflow for assessing the bystander effect.
Conclusion
The CL2A linker represents a sophisticated approach in ADC design, offering a distinct set of advantages for payloads of moderate toxicity. Its pH-sensitive cleavage mechanism and moderate stability profile enable a controlled and efficient release of the cytotoxic agent within the tumor microenvironment, leading to potent anti-tumor activity and a significant bystander effect. For researchers and drug developers working with moderately toxic payloads, the CL2A linker provides a compelling strategy to optimize the therapeutic index and advance the development of next-generation ADCs. The experimental protocols and comparative data presented in this guide offer a framework for the systematic evaluation and selection of the optimal linker for a given ADC candidate.
References
A Comparative Guide to Topoisomerase I Inhibitor-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is rapidly evolving, with Antibody-Drug Conjugates (ADCs) emerging as a powerful class of therapeutics. By combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads, ADCs offer a promising strategy to enhance efficacy while minimizing systemic toxicity. Among the most successful payloads are topoisomerase I inhibitors, which induce lethal DNA damage in cancer cells.
This guide provides an objective comparison of ADCs utilizing the CL2A-SN-38 linker-payload system against other prominent topoisomerase I inhibitor ADCs. It aims to furnish researchers and drug developers with the comparative data necessary to inform discovery and development programs.
Mechanism of Action: this compound ADCs
The benchmark for this compound ADCs is Sacituzumab Govitecan (Trodelvy®) . Its mechanism encapsulates the core strategy of this ADC class.[1][2]
-
Targeting: The ADC's monoclonal antibody (sacituzumab) binds to Trophoblast Cell-Surface Antigen 2 (TROP-2), a protein highly expressed on the surface of many epithelial tumors.[2][3]
-
Internalization: Upon binding, the TROP-2/ADC complex is internalized by the cancer cell into an endosome.
-
Payload Release: The endosome fuses with a lysosome, creating an acidic environment (low pH). The CL2A linker is hydrolyzable and designed to be cleaved under these acidic conditions, releasing the active payload, SN-38.[1]
-
Topoisomerase I Inhibition: SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor. It traps the topoisomerase I-DNA cleavage complex, preventing the re-ligation of single-strand DNA breaks that occur during DNA replication.
-
DNA Damage and Apoptosis: The accumulation of these unrepaired DNA breaks leads to double-strand DNA breaks, cell cycle arrest, and ultimately, programmed cell death (apoptosis).
-
Bystander Effect: Because SN-38 is membrane-permeable, it can diffuse out of the targeted cancer cell and kill neighboring tumor cells, including those that may not express TROP-2. This "bystander effect" is crucial for treating heterogeneous tumors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antibody–Drug Conjugate Sacituzumab Govitecan Drives Efficient Tissue Penetration and Rapid Intracellular Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Preclinical profiles of SKB264, a novel anti-TROP2 antibody conjugated to topoisomerase inhibitor, demonstrated promising antitumor efficacy compared to IMMU-132 [frontiersin.org]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for CL2A-SN-38
Essential guidance for the safe handling and disposal of the potent cytotoxic agent-linker conjugate, CL2A-SN-38, is critical for protecting laboratory personnel and the environment. As a compound combining the topoisomerase I inhibitor SN-38 with a linker for antibody-drug conjugates (ADCs), its disposal requires stringent adherence to protocols for cytotoxic waste.[1][2] This guide provides a comprehensive, step-by-step plan for the safe management of this compound waste, tailored for researchers, scientists, and drug development professionals.
At the core of safe disposal is the immediate segregation of waste at the point of generation. All materials that have come into contact with this compound are to be considered contaminated and must be handled as hazardous waste.[3] The U.S. Environmental Protection Agency (EPA) regulates such waste under the Resource Conservation and Recovery Act (RCRA), which strictly prohibits the disposal of hazardous pharmaceutical waste via sinks or toilets.[3]
Waste Classification and Segregation
Proper disposal begins with the correct classification of waste into two primary categories: trace and bulk chemotherapy waste. This distinction is vital as it determines the appropriate disposal pathway.
| Waste Category | Description | Examples | Disposal Container |
| Trace Cytotoxic Waste | Items that are "RCRA empty," containing less than 3% of the original drug's weight.[4] | Empty vials, ampules, and containers; used personal protective equipment (PPE) such as gloves and gowns; contaminated labware (e.g., pipette tips, gauze, wipes). | Yellow, puncture-resistant container with a lid, clearly labeled "Chemotherapy Waste" or "Trace Chemo". |
| Bulk Cytotoxic Waste | Items containing more than 3% of the original drug's weight, including expired or unused drug. | Unused or expired this compound solutions; grossly contaminated PPE or materials from a spill. | Black, leak-proof hazardous waste container, clearly labeled "Hazardous Waste - Chemotherapy". |
| Sharps Waste | Any sharp object contaminated with this compound, regardless of the amount of residual drug. | Needles, syringes, scalpels, and broken glass. | Yellow or black puncture-resistant sharps container, specifically designated for chemotherapy sharps. |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling any this compound waste, it is imperative to wear appropriate PPE. This includes double-gloving with chemotherapy-rated nitrile gloves, a disposable gown, and safety glasses with side shields or goggles. For procedures with a risk of aerosolization, a fit-tested N95 respirator or higher is necessary.
2. Waste Segregation at the Source: Immediately after use, segregate all contaminated items into the appropriate waste containers as detailed in the table above. Do not mix cytotoxic waste with regular laboratory trash.
3. Container Management:
-
Do not overfill waste containers. Containers should be sealed when they are three-quarters full to prevent spills and leaks.
-
Ensure all containers are securely closed and properly labeled with the contents and hazard symbols.
4. Storage:
-
Sealed waste containers should be stored in a designated, secure area away from general laboratory traffic until they are collected by a licensed medical or hazardous waste contractor.
5. Decontamination of Work Surfaces:
-
All surfaces and equipment that may have come into contact with this compound should be decontaminated.
-
First, wipe the surface with a detergent solution, followed by a rinse with sterile water.
-
Finally, decontaminate the surface by scrubbing with alcohol.
6. Spill Management: In the event of a spill, immediate action is required to prevent exposure and contamination:
-
Alert personnel in the area and restrict access.
-
Don appropriate PPE, including respiratory protection for larger spills or powders.
-
Contain liquid spills with absorbent pads from a chemotherapy spill kit.
-
Clean the area as described in the decontamination section.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste contaminated with this compound.
Caption: Decision workflow for the segregation and disposal of this compound waste.
It is the responsibility of each institution to establish and adhere to a comprehensive safety program for handling and disposing of cytotoxic agents. Always consult your institution's specific protocols and the Safety Data Sheet (SDS) for this compound. By following these procedures, you can ensure a safe laboratory environment and minimize the risk of exposure to this potent compound.
References
Essential Safety and Logistical Information for Handling CL2A-SN-38
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when working with potent cytotoxic compounds such as CL2A-SN-38. As a drug-linker conjugate containing SN-38, the active metabolite of irinotecan and a potent topoisomerase I inhibitor, this compound necessitates stringent handling and disposal protocols to mitigate exposure risks.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. Adherence to these procedural, step-by-step guidelines will help safeguard personnel and ensure regulatory compliance.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent inhalation, ingestion, and dermal exposure.[1] The following table summarizes the required PPE, which should be donned before any handling activities commence.
| PPE Component | Specifications and Procedures |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves is required.[1] The outer glove should be changed immediately upon contamination or every 30-60 minutes during prolonged procedures. The inner glove provides an additional layer of protection.[1] |
| Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is essential. Gowns must have long sleeves with tight-fitting elastic or knit cuffs.[1] |
| Eye/Face Protection | Safety glasses with side shields are the minimum requirement. In situations with a significant risk of splashing, a full-face shield should be worn over the safety glasses. |
| Respiratory Protection | For procedures that may generate aerosols or fine particles, such as weighing the powder or reconstitution, a NIOSH-approved respirator (e.g., N95 or higher) is necessary. All personnel requiring respiratory protection must be fit-tested. |
| Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Glove Permeation Data
| Glove Material | Test Chemical | Breakthrough Time (minutes) |
| Nitrile | Irinotecan | No breakthrough up to 240 minutes |
Note: Always consult the glove manufacturer's specific chemical resistance data. Breakthrough times can be affected by factors such as glove thickness, chemical concentration, and temperature.
Operational Plan: A Step-by-Step Handling Protocol
A strict operational workflow is crucial to minimize the risk of exposure and contamination when handling this compound.
Preparation
-
Designated Area : All handling of this compound must be conducted within a certified chemical fume hood or a Class II, Type B2 biological safety cabinet. This containment is essential to protect both the user and the laboratory environment.
-
Restricted Access : The designated handling area should be clearly marked and access restricted to authorized and trained personnel.
-
Spill Kit : Ensure a cytotoxic spill kit is readily accessible before beginning any work.
-
Waste Containers : Prepare clearly labeled, sealed, and leak-proof waste containers for all anticipated waste streams (solid, liquid, sharps) before starting the experiment.
Handling
-
Donning PPE : Put on all required PPE in the correct sequence in an anteroom or designated clean area before entering the handling zone.
-
Weighing and Aliquoting : If handling the powdered form, weigh the compound on a disposable liner within the containment unit to minimize the risk of generating dust.
-
Reconstitution and Dilution : When preparing solutions, add the solvent to the solid slowly and carefully to avoid splashing and aerosol generation.
-
Dedicated Equipment : Use dedicated labware and equipment for handling this compound. If not possible, thoroughly decontaminate all equipment after use.
Post-Handling
-
Decontamination : After completing the work, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Doffing PPE : Carefully remove the outer gloves and gown within the containment unit. The inner gloves should be removed once outside the containment area, followed by immediate and thorough hand washing.
Disposal Plan
All waste contaminated with this compound must be managed as hazardous chemotherapeutic waste. Adherence to institutional, local, and national regulations for cytotoxic waste is mandatory.
Waste Segregation
Proper segregation of waste is the first and most critical step in the disposal process. All waste contaminated with this compound must be segregated from regular laboratory trash.
-
Solid Waste : This includes contaminated gloves, gowns, shoe covers, bench paper, and any other disposable materials. Place these items in a designated, leak-proof, and puncture-resistant container lined with a chemotherapy waste bag.
-
Liquid Waste : Collect all aqueous and solvent-based waste containing this compound in a labeled, sealed, and shatter-resistant container. Do not dispose of this waste down the drain.
-
Sharps Waste : Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof sharps container for chemotherapeutic waste.
Disposal Procedure
-
Containerization : Ensure all waste containers are securely sealed to prevent leakage.
-
Labeling : Clearly label all waste containers with "Hazardous Waste," "Chemotherapeutic Waste," and list the chemical constituents, including this compound and any solvents.
-
Storage : Store the sealed waste containers in a designated, secure area away from general lab traffic until collection.
-
Final Disposal : Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor. The final disposal method should be incineration at a licensed hazardous waste facility.
Spill Management
In the event of a spill, a prompt and effective response is crucial to prevent exposure and contamination.
-
Evacuate and Secure : Alert others in the immediate area and restrict access to the spill zone.
-
Don PPE : If not already wearing it, put on the appropriate PPE from the cytotoxic spill kit, including double gloves, a disposable gown, eye protection, and respiratory protection.
-
Contain and Absorb : For liquid spills, cover with absorbent pads from the spill kit. For solid spills, gently cover the powder to avoid raising dust.
-
Clean : Carefully collect the absorbed material or spilled powder and place it in the designated chemotherapeutic waste container. Clean the spill area with an appropriate decontaminating agent.
-
Dispose : All materials used for spill cleanup must be disposed of as hazardous chemotherapeutic waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
